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  • Product: Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • CAS: 663195-13-9

Core Science & Biosynthesis

Foundational

Physical properties and solubility profile of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

An In-depth Technical Guide to the Physical Properties and Solubility Profile of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate Abstract This technical guide provides a comprehensive analysis of the physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties and Solubility Profile of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, a compound of interest within the broader class of pyridinone derivatives. Pyridinone scaffolds are pivotal in medicinal chemistry, offering a versatile framework for drug design.[1][2] Understanding the fundamental properties of this specific molecule is crucial for its application in research and development. This document details its known physical characteristics, explores the structural basis for its predicted solubility, and provides robust, field-proven experimental protocols for accurately determining its solubility in various media. The methodologies described herein are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of the Pyridinone Scaffold

Pyridinones represent a class of six-membered heterocyclic compounds that are cornerstones in medicinal chemistry.[1] Their utility stems from a unique combination of structural features: the ability to act as both hydrogen bond donors and acceptors, and a scaffold that can be readily functionalized to modulate physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity.[1][2][3] This adaptability has led to their widespread use in fragment-based drug design and as bioisosteres for other critical functional groups like amides and phenols.[1]

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate belongs to the 2-pyridinone subclass. In physiological conditions, the pyridinone (keto) tautomer is generally favored over its hydroxypyridine (enol) counterpart, a critical consideration for its interactions in a biological environment.[1] The characterization of its physical properties and, most importantly, its solubility, is a prerequisite for any meaningful investigation into its potential applications, from in vitro assays to formulation development.

Core Physicochemical Properties

The foundational step in characterizing any research compound is to establish its key physical and chemical identifiers. These properties are essential for sample identification, purity assessment, and predicting behavior in various experimental settings.

Table 1: Key Physical and Chemical Identifiers

Property Value Source
IUPAC Name Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate N/A
CAS Number 663195-13-9 [4]
Molecular Formula C₉H₁₀BrNO₃ [4]
Molecular Weight 260.08 g/mol [4]
Canonical SMILES CCOC(=O)CN1C=CC(=C(C1=O))Br Inferred

| Physical Form | Solid (predicted based on similar structures) | N/A |

The Solubility Profile: A Theoretical Framework

A compound's solubility is a direct consequence of its molecular structure. By dissecting the key functional groups of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, we can develop an informed hypothesis about its solubility behavior.

  • 2-Pyridinone Core : This heterocyclic ring is inherently polar and contains a hydrogen bond donor (N-H in the tautomeric form) and multiple acceptors (the carbonyl oxygen and ring nitrogen). This feature can contribute to solubility in polar solvents.[1] However, 2-pyridone derivatives as a class are often lipophilic.[5] In non-polar, aprotic solvents, 2-pyridones can form dimers, which may influence solubility behavior.[5]

  • Bromo Substituent : The bromine atom at the C5 position significantly increases the molecular weight and the lipophilicity of the molecule. This substitution is expected to decrease solubility in aqueous media.

  • Ethyl Acetate Sidechain : The ester functional group adds polarity but is flanked by ethyl and methylene groups, contributing to the overall nonpolar character. This sidechain is susceptible to hydrolysis under strongly acidic or basic conditions.

Overall Prediction : The combination of a large, hydrophobic bromine atom and the ethyl acetate moiety likely outweighs the polarity of the pyridinone core, rendering the compound poorly soluble in water but more soluble in organic solvents like DMSO, ethanol, and acetone. This profile is common for drug-like molecules and necessitates precise experimental evaluation.

Experimental Determination of Solubility

Accurate solubility data is critical for everything from designing biological assays to developing formulations.[6][7] The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and more rigorous thermodynamic assays employed for lead optimization and pre-formulation.[8][9]

G cluster_0 Solubility Assessment Workflow Start Compound Synthesis & Characterization Kinetic High-Throughput Kinetic Solubility Screen (e.g., Nephelometry) Start->Kinetic Decision Is solubility sufficient for initial assays? Kinetic->Decision Thermo Thermodynamic Solubility (Shake-Flask Method) Decision->Thermo Yes Stop Flag for Low Solubility: Consider Structural Modification Decision->Stop No Formulation Proceed to Formulation & Further Development Thermo->Formulation

Caption: Logical workflow for solubility assessment in drug discovery.

Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[9] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[7][8]

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.[6]

  • Nephelometry: This light-scattering technique provides a rapid, instrument-based determination of precipitation, avoiding the subjectivity of visual inspection.[7]

  • Why Kinetic? This method is not a true measure of equilibrium solubility but reflects the compound's tendency to precipitate from a supersaturated state, which is relevant for many in vitro assay conditions that start with a DMSO stock.[10]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the title compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Using a liquid handler, add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clear-bottom 96-well plate. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

  • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by any suspended particles (precipitate).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to a buffer-only control.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.[10] It measures the saturation concentration of a solution in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches its maximum saturation point.

  • Prolonged Agitation (24-72h): Guarantees that the system has reached thermodynamic equilibrium, which can be a slow process.[10]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.

  • Centrifugation/Filtration: This step is crucial to completely separate the undissolved solid from the saturated solution before analysis.[10]

G cluster_1 Shake-Flask Protocol Overview Add Add Excess Solid to Solvent Equilibrate Agitate at Constant T (24-72 hours) Add->Equilibrate Separate Separate Phases (Centrifuge & Filter) Equilibrate->Separate Analyze Analyze Supernatant (HPLC-UV) Separate->Analyze Result Quantify Concentration (Thermodynamic Solubility) Analyze->Result

Caption: Key stages of the shake-flask thermodynamic solubility protocol.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand briefly. Withdraw an aliquot of the suspension and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles. Alternatively, centrifuge the vial at high speed and carefully sample the supernatant.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze the filtered supernatant and the calibration standards by a validated analytical method, typically HPLC-UV.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

Recommended Solvents and Media

The choice of solvent is critical and should be tailored to the intended application.

Table 2: Recommended Solvents for Solubility Profiling

Solvent/Medium Rationale and Application
Phosphate-Buffered Saline (PBS), pH 7.4 Primary Aqueous Screen: Simulates physiological pH and is the standard for initial aqueous solubility assessment.[6]
Biorelevant Media (e.g., FaSSIF, FeSSIF) Oral Bioavailability Prediction: These media contain bile salts and phospholipids to simulate the contents of the fasted (FaSSIF) or fed (FeSSIF) human intestine, providing a more accurate prediction of solubility for orally administered drugs.[10]
Dimethyl Sulfoxide (DMSO) Stock Solution Preparation: Excellent solubilizing power for a wide range of organic molecules; used to prepare high-concentration stocks for biological screening.[6]

| Ethanol (EtOH) | Co-solvent/Formulation: A common, pharmaceutically acceptable co-solvent used to increase the solubility of poorly soluble compounds in aqueous formulations. |

Conclusion

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a pyridinone derivative with structural features suggesting low intrinsic aqueous solubility but higher solubility in common organic solvents. This guide provides the theoretical context and, more importantly, the practical, validated methodologies required to robustly characterize its solubility profile. Accurate determination using both kinetic and thermodynamic methods is not merely an academic exercise; it is a fundamental requirement for advancing the compound through the drug discovery and development pipeline, ensuring the generation of reliable data in biological assays and guiding rational formulation strategies.

References

  • ProQuest. (n.d.). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives.
  • Unknown. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • PubMed. (2021, September 1). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PMC - NIH. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Crystle Chemipharma. (n.d.). Ethyl 2 Bromo Acetate.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PubMed. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(5-bromopyridin-3-yl)acetate | 847375-33-1.
  • ResearchGate. (n.d.). Precursors of pyridinone derivatives.
  • Sapphire Bioscience. (n.d.). Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate.

Sources

Exploratory

Crystal structure and X-ray diffraction data for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of N-Substituted Bromo-pyridones, Exemplified by Ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of N-Substituted Bromo-pyridones, Exemplified by Ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate

For: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of N-substituted bromo-pyridone derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, this document will use the closely related and structurally characterized molecule, Ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate , as an authoritative case study. We will delve into the experimental rationale, from synthesis and crystallization to X-ray data acquisition and structure refinement, culminating in a detailed analysis of the molecular and supramolecular architecture.

Part 1: Introduction and Scientific Context

Significance of N-Substituted Pyridinones

N-substituted pyridinones and their derivatives are privileged scaffolds in drug discovery and materials science. Their ability to engage in various intermolecular interactions, including hydrogen bonding and halogen bonding, makes them attractive for designing molecules with specific biological activities or material properties. The precise three-dimensional arrangement of atoms, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for rational drug design.[1] The introduction of a bromine atom and an ethyl acetate side chain, as in the topic compound, further modulates the molecule's electronic and steric properties, influencing its binding to biological targets and its crystal packing.

The Definitive Nature of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the molecular structure of crystalline solids.[2] This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.[2] Furthermore, it elucidates how individual molecules arrange themselves in the solid state, governed by a network of non-covalent interactions. This detailed structural information is often the key to explaining a compound's physical properties and biological function.

Part 2: Experimental Walk-through: A Self-Validating Workflow

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final model. Here, we detail the field-proven protocols using our representative example.[3][4]

Synthesis and Crystallization: The Foundation of Structural Analysis

The quality of the final crystal structure is fundamentally dependent on the quality of the single crystal itself. Growing diffraction-quality crystals is often the most challenging step in the process.[5]

Synthesis Protocol (Representative Example): The title compound, Ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate, was synthesized via a one-pot condensation reaction.[3]

  • Reactants: A mixture of cyclohexane-1,3-dione (1 mmol), 4-bromo-2-hydroxybenzaldehyde (1 mmol), and ethyl 2-aminoacetate (1 mmol) was prepared.

  • Solvent & Conditions: The reactants were dissolved in 30 ml of ethanol and refluxed at 351 K.

  • Monitoring: The reaction progress was monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture was cooled, leading to the precipitation of the solid product, which was then collected by vacuum filtration.

Crystallization Protocol: The key to successful crystallization is to achieve slow precipitation from a supersaturated solution.[5]

  • Technique: Slow evaporation from a suitable solvent is a common and effective method.

  • Procedure: The crude product was dissolved in ethanol to create a saturated solution.

  • Growth: The solution was filtered and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days. This slow process allows molecules to organize into a well-ordered crystal lattice.

  • Outcome: This method yielded crystals of sufficient size and quality for X-ray diffraction analysis.[3]

Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization S1 Mix Reactants in Ethanol S2 Reflux at 351 K S1->S2 S3 Monitor via TLC S2->S3 S4 Cool to Precipitate S3->S4 S5 Filter and Collect Product S4->S5 C1 Dissolve Crude Product in Ethanol S5->C1 Crude Product C2 Slow Evaporation C1->C2 C3 Harvest Single Crystals C2->C3 Xray X-ray Data Collection C3->Xray Diffraction-Quality Crystal

Caption: Workflow from synthesis to a diffraction-ready single crystal.

X-ray Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. Modern diffractometers automate the process of data collection.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.32 x 0.11 x 0.08 mm) is carefully mounted on a goniometer head.[3][4]

  • Instrumentation: Data for the representative compound was collected on an Agilent Xcalibur Eos Gemini diffractometer using Mo Kα radiation (λ = 0.71073 Å).[3]

  • Data Collection: The diffractometer collects a series of diffraction images as the crystal is rotated through various angles. This ensures that all unique reflections are measured.[6]

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of each reflection, apply corrections for experimental factors (like absorption), and merge equivalent reflections. This step yields the final dataset of h, k, l indices and their corresponding intensities (F²).[3]

Table 1: Crystal Data and Structure Refinement for the Representative Compound [3][4]

ParameterValue
Empirical Formula C₂₃H₂₄BrNO₅
Formula Weight 474.33 g/mol
Temperature 293 K
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 8.8287 (3) Å
b = 14.2531 (5) Å
c = 33.1222 (11) Å
Volume 4168.0 (2) ų
Z 8
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 51745
Independent Reflections 5281
R_int 0.060
Final R indices [I>2σ(I)] R₁ = 0.059, wR₂ = 0.153
Goodness-of-fit (S) 1.02

Part 3: Structural Analysis and Interpretation

With a processed dataset, the next phase involves solving and refining the crystal structure to build an accurate molecular model.

Structure Solution and Refinement

This process is typically performed using specialized software packages like SHELX.[7][8]

  • Structure Solution: The initial phases of the diffraction data are determined using direct methods, which reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The atomic model is then refined against the experimental data using a full-matrix least-squares method on F². This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure Insights

The refined structure of the representative compound reveals several key features:

  • Molecular Conformation: The central 1,4-dihydropyridine ring of the acridine system adopts a half-chair conformation. The fused cyclohexene rings are in a twisted-boat conformation.[3]

  • Disorder: The terminal ethyl group of the ethyl aminoacetate moiety was found to be disordered over two positions, which were refined with occupancies of 0.768 and 0.232.[3][4] This is a common phenomenon in crystal structures where flexible groups can adopt multiple, energetically similar conformations.

  • Intramolecular Interactions: The molecular shape is stabilized by an intramolecular O—H···O hydrogen bond, which forms a ring motif described by the graph-set notation S(8).[3]

Caption: Diagram of key intra- and intermolecular hydrogen bonds.

  • Supramolecular Assembly (Crystal Packing): In the crystal, individual molecules are connected into layers parallel to the (001) plane through C—H···O hydrogen bonds.[3][4] These weaker, yet significant, interactions dictate the overall crystal packing and influence the material's bulk properties. The analysis of these interactions is crucial for understanding polymorphism and crystal engineering.

Part 4: Conclusion

The determination of the crystal structure of Ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate provides a definitive and detailed view of its three-dimensional architecture.[3] This guide has outlined the rigorous, self-validating workflow—from synthesis and crystal growth to data collection and structural refinement—required to achieve such a result. The detailed analysis of the molecular conformation and the network of intermolecular hydrogen bonds provides invaluable insights that can be applied to the rational design of new therapeutic agents and advanced materials based on the N-substituted bromo-pyridone scaffold.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link].

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link].

  • Mohamed, S. K., Akkurt, M., Jasinski, J. P., Abdelhamid, A. A., Tamam, A. H., & Albayati, M. R. (2015). Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o989–o990. Available at: [Link].

  • Müller, P. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (A general authoritative reference for the refinement process).
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. (A foundational reference for Hirshfeld analysis, though not applied in detail here, it's a key technique).
  • Carleton University. Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link].

  • Chopra, D. (2019). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 96, 1-10. Available at: [Link].

  • UC Davis ChemWiki. X-Ray Crystallography. (A general educational resource on the principles of the technique).
  • Moriguchi, T., Jalli, V., Krishnamurthy, S., Tsuge, A., & Yoza, K. (2015). Crystal Structure of Ethyl 2-(2-{1-[N-(4-bromo-phen-yl)-2-oxo-2-phenyl-acetamido]-2-tert-butyl-amino-2-oxo-ethyl}-1H-pyrrol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1049–o1050. Available at: [Link].

  • Mohamed, S. K., et al. (2015). Crystal structure of (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o919-o920. Available at: [Link].

  • Mohamed, S. K., et al. (2015). Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate. ResearchGate. Available at: [Link].

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link].

  • BioCryst Pharmaceuticals. Structure-Guided Drug Design R&D. Available at: [Link].

Sources

Foundational

Comprehensive Toxicological Profile and Handling Protocols for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Executive Summary Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 663195-13-9) is a specialized halogenated pyridone derivative frequently utilized as a critical building block in the synthesis of advanced p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 663195-13-9) is a specialized halogenated pyridone derivative frequently utilized as a critical building block in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. Due to the presence of an electrophilic bromo-pyridone core coupled with an ester linkage, the compound exhibits specific reactivity profiles that necessitate stringent safety and handling protocols. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and field-proven handling methodologies required for researchers and drug development professionals.

Physicochemical Profiling & Structural Identity

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and laboratory environments. The lipophilic nature of the ethyl acetate moiety facilitates cellular permeability, while the brominated core dictates its reactivity[2].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
Chemical Name Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetateDefines the core structural identity and functional groups.
CAS Number 663195-13-9Unique regulatory identifier for inventory and compliance[1].
Molecular Formula C9H10BrNO3Indicates the presence of a heavy halogen (Br) and ester[2].
Molecular Weight 260.08 g/mol Optimal size for moderate cellular and dermal permeability.
Physical State Solid / PowderProne to aerosolization and inhalation if mishandled.

Toxicological Profile & Mechanistic Causality

Based on structural alerts and validated data from highly analogous compounds such as methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate and ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate, this compound triggers specific Globally Harmonized System (GHS) hazard classifications[3],[4].

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeMechanistic Rationale
Acute Toxicity Category 4H302, H312, H332Systemic absorption via oral, dermal, or inhalation routes leads to metabolic disruption[3].
Skin Irritation Category 2H315The electrophilic bromine reacts with nucleophilic dermal proteins, causing inflammation[4].
Eye Irritation Category 2AH319High sensitivity of the ocular mucosa to the reactive pyridone core[4].
STOT SE Category 3H336 / H335Inhalation of fine dust particulates causes acute respiratory tract irritation[3].
Mechanism of Toxicity

The toxicity of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is primarily driven by electrophilic stress. The bromine atom at the 5-position of the pyridone ring acts as a leaving group or enhances the electrophilicity of the adjacent carbons. Upon dermal or inhalation exposure, the lipophilic ethyl acetate group acts as a carrier, pulling the molecule across the phospholipid bilayer. Once intracellular, the compound interacts with nucleophilic residues (such as thiols in cysteine) on cellular proteins, triggering an inflammatory cascade[4].

ToxicityMechanism Compound Ethyl 2-(5-bromo-2-oxo- 1,2-dihydropyridin-1-yl)acetate Exposure Dermal/Ocular/Inhalation Exposure Compound->Exposure Contact Cellular Cellular Membrane Interaction Exposure->Cellular Absorption Irritation Local Tissue Irritation (H315, H319) Cellular->Irritation Inflammatory cascade Systemic Acute Toxicity (H302, H312, H332) Cellular->Systemic Systemic circulation

Fig 1: Mechanistic pathway of exposure and subsequent toxicological response.

Experimental Workflows & Safety Validation Protocols

To mitigate the risks outlined in the toxicological profile, laboratory personnel must employ self-validating safety systems. Do not rely solely on passive safety; actively verify containment before initiating any chemical transfer.

Step-by-Step Methodology: Standard Reagent Transfer and Reaction Setup
  • Environmental Isolation & Verification :

    • Action: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity of ≥ 100 feet per minute (fpm).

    • Causality: This ensures that any aerosolized particulates of the brominated compound are actively swept away from the operator's breathing zone, mitigating H332 (Inhalation Toxicity) risks.

  • PPE Logic & Donning :

    • Action: Don a standard laboratory coat, ANSI Z87.1 compliant safety goggles, and nitrile gloves (minimum thickness 0.11 mm).

    • Causality: Nitrile provides a superior permeation barrier against the ethyl acetate moiety compared to latex. If the ester penetrates the glove, it acts as a transdermal carrier for the toxic pyridone core[3].

  • Mass Measurement :

    • Action: Tare the analytical balance inside a localized draft shield. Weigh the required mass using an anti-static spatuala.

    • Causality: Halogenated organic powders often hold static charges. An anti-static spatula prevents the sudden electrostatic dispersion of the powder, which could lead to accidental ocular exposure (H319)[4].

  • Solvent Addition & Containment :

    • Action: Transfer the solid to a dry, round-bottom reaction flask. Slowly add the reaction solvent (e.g., DMF or DCM) while maintaining a nitrogen ( N2​ ) atmosphere. Cap with a septum immediately.

    • Causality: Creating a closed system prevents the volatilization of the solvated compound into the laboratory environment.

  • Decontamination & Waste Routing :

    • Action: Rinse the spatula and weigh boat with a compatible solvent (e.g., acetone). Dispose of all organic washings into a designated "Halogenated Organic Waste" container.

    • Causality: The presence of the bromine atom dictates specialized high-temperature incineration disposal to prevent environmental toxicity and the formation of dioxins.

SafeHandling Start Pre-Experiment Risk Assessment (Review MSDS & GHS) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Reaction Execute Synthesis/Transfer (Closed System Preferred) Hood->Reaction Waste Dispose in Halogenated Organic Waste Reaction->Waste

Fig 2: Step-by-step safety validation workflow for handling halogenated pyridones.

References

  • methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate - NextSDS Source: nextsds.com URL: 4

  • ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate - NextSDS Source: nextsds.com URL: 3

  • C9H10BrNO3S - Explore - PubChemLite Source: uni.lu URL: 2

  • 663195-13-9 ethyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate - USCKS.COM Source: uscks.com URL: 1

Sources

Exploratory

Thermodynamic Stability and Solvent-Driven Reactivity of 5-Bromo-2-pyridone Derivatives

Executive Summary The functionalization of 5-bromo-2-pyridone is a cornerstone in the synthesis of complex pharmaceutical scaffolds. However, its dual nature—existing in a dynamic tautomeric equilibrium between a lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 5-bromo-2-pyridone is a cornerstone in the synthesis of complex pharmaceutical scaffolds. However, its dual nature—existing in a dynamic tautomeric equilibrium between a lactam (2-pyridone) and a lactim (2-hydroxypyridine)—presents significant regioselectivity challenges during alkylation and cross-coupling. This whitepaper provides an in-depth mechanistic analysis of how thermodynamic stability and solvent dielectric properties dictate this tautomerism. By understanding the causality behind solvent-solute interactions, researchers can rationally design self-validating protocols to achieve absolute control over N- vs. O-alkylation pathways.

The Thermodynamic Basis of Lactam-Lactim Tautomerism

At the core of 5-bromo-2-pyridone's reactivity is a 1,3-proton shift that dictates the molecule's electronic distribution. The direct intramolecular tautomerization features a symmetry-forbidden 1-3 suprafacial transition state, resulting in an insurmountable energy barrier calculated between 125 and 210 kJ/mol[1]. Consequently, tautomerization in solution does not occur in isolation; it is strictly mediated by intermolecular proton transfers via solvent relays or through self-association[2].

The intrinsic energy difference between the two tautomers is remarkably small. In the gas phase, the enol (lactim) form is slightly favored by approximately 2.43 to 3.3 kJ/mol due to the minimization of electrostatic repulsion[3][4]. However, the introduction of a dielectric medium fundamentally alters this landscape. In the liquid state, the energy difference shifts to ~8.83–8.95 kJ/mol in favor of the lactam form, heavily dependent on the specific solvent environment[1].

TautomericEquilibrium Lactam 5-Bromo-2-pyridone (Lactam Form) Dipole: ~4.5 D Lactim 5-Bromo-2-hydroxypyridine (Lactim Form) Dipole: ~1.5 D Lactam->Lactim Non-polar Solvents (Gas phase, CCl4) Dimer Hydrogen-Bonded Dimer ΔH ≈ -30.5 kJ/mol Lactam->Dimer High Conc. / Non-polar Lactim->Dimer Dimerization

Diagram 1: Tautomeric equilibrium of 5-bromo-2-pyridone and the influence of solvent polarity.

Solvent Effects: The Causality Behind Tautomeric Shifts

The thermodynamic preference for either tautomer is a direct consequence of the molecule's dipole moment interacting with the solvent's dielectric constant.

  • Polar Environments: The lactam (2-pyridone) form possesses a significantly higher dipole moment (approximately 4.26–4.5 D) compared to the lactim form (~1.5 D)[3][5]. In polar protic solvents (e.g., water, alcohols) or polar aprotic solvents (e.g., DMSO, DMF), the high dielectric constant of the medium stabilizes this polar lactam form, driving the equilibrium constant ( Kketo/enol​ ) to roughly 900 in aqueous systems[5].

  • Non-Polar Environments: In non-polar solvents (e.g., cyclohexane, dichloromethane), the lack of dielectric stabilization forces the molecule to minimize its electrostatic footprint. Here, the lactim form predominates[4]. Furthermore, to compensate for the lack of solvent stabilization, 2-pyridones self-associate into cyclic hydrogen-bonded dimers ( ΔH≈−30.5 kJ/mol). This dimerization acts as a self-catalytic pathway, facilitating the double proton transfer required for tautomerization[1][5].

Table 1: Thermodynamic and Physical Parameters of 2-Pyridone Tautomers
ParameterLactam Form (2-Pyridone)Lactim Form (2-Hydroxypyridine)Mechanistic Impact
Dipole Moment ~4.26 - 4.5 D~1.5 DDictates extreme sensitivity to solvent dielectric constants.
Preferred Medium Polar solvents (H₂O, DMSO), Solid stateGas phase, Non-polar solventsGuides the selection of reaction media for regioselective functionalization.
Relative Energy (Liquid) 0 kJ/mol (Reference)+8.83 to +8.95 kJ/molThe lactam is thermodynamically stabilized by surrounding polar molecules.
Dimerization ( ΔH ) -30.5 kJ/molN/A (Mixed dimers possible)Drives solubility limits and reactivity in non-polar aprotic solvents.

Predictive Reactivity: Regioselective N- vs. O-Alkylation

The tautomeric state of 5-bromo-2-pyridone directly dictates its nucleophilicity. When deprotonated, the resulting ambient anion can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). The regiochemical outcome is not random; it is a predictable function of Hard-Soft Acid-Base (HSAB) theory and solvent-mediated ion pair stabilization.

  • Driving N-Alkylation: Polar aprotic solvents or micellar water systems (e.g., Tween 20) effectively solvate the counter-cation (e.g., K+ ), leaving a "naked" ambient anion. The polar medium stabilizes the lactam resonance structure, localizing the nucleophilic character on the softer nitrogen atom. This results in high N-selectivity (>5:1 ratios) when reacting with standard alkyl halides[6].

  • Driving O-Alkylation: To force O-alkylation, the reaction must operate under conditions that either stabilize the lactim form or utilize specific Lewis/Brønsted acid catalysis. For instance, using non-polar solvents with silver salts ( Ag2​CO3​ ) coordinates the halogen of the electrophile while binding the nitrogen, sterically and electronically directing the attack to the oxygen[7].

AlkylationWorkflow Start 5-Bromo-2-pyridone (Starting Material) CondN Polar/Micellar System (e.g., Tween 20/H2O, K2CO3) Start->CondN Stabilizes Lactam Anion CondO Non-polar/Acid Catalysis (e.g., Ag2CO3 or TfOH) Start->CondO Stabilizes Lactim Form ProdN N-Alkylated Product (Major Regioisomer) CondN->ProdN ProdO O-Alkylated Product (Major Regioisomer) CondO->ProdO

Diagram 2: Solvent-directed regioselective N- vs. O-alkylation workflow for 2-pyridones.

Table 2: Solvent Influence on Alkylation Regioselectivity
Solvent SystemBase / CatalystMajor ProductMechanistic Rationale
Water + Tween 20 (2% w/w) K2​CO3​ N-Alkylated (>90%)Micelles solubilize the substrate; the polar aqueous phase stabilizes the lactam anion[6].
DMF / DMSO Cs2​CO3​ or NaH N-AlkylatedHigh dielectric constant separates the ion pair, favoring the softer N-nucleophile.
Dichloromethane (DCE) Triflic Acid (TfOH)O-AlkylatedAcid-catalyzed activation of the electrophile in a non-polar medium favors the lactim oxygen[7].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate causality-driven steps with immediate in-process validation checkpoints.

Protocol A: Micellar Water-Promoted Regioselective N-Alkylation

This green-chemistry approach leverages micellar catalysis to overcome the poor aqueous solubility of 5-bromo-2-pyridone while exploiting water's high dielectric constant to enforce N-selectivity[6].

  • Preparation of the Micellar Medium: Dissolve Tween 20 (2% w/w) in deionized water.

    • Causality: Tween 20 creates a hydrophobic microenvironment necessary to solubilize the organic reagents, preventing heterogeneous reaction kinetics.

  • Substrate Addition: Add 5-bromo-2-pyridone (1.0 equiv) and K2​CO3​ (2.0 equiv) to the micellar solution. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint (IPC): The mixture should transition from a distinct suspension to a cloudy, homogenous micellar emulsion. The pH should test basic (>9), confirming the formation of the ambient anion.

  • Electrophile Introduction: Add benzyl bromide (1.2 equiv) dropwise. Stir vigorously at room temperature for 3 hours.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Validation: Run an FT-IR spectrum of the crude product. The presence of a strong C=O stretching band between 1643 and 1670 cm⁻¹ definitively confirms the retention of the lactam core, validating successful N-alkylation[6].

Protocol B: Acid-Catalyzed Regioselective O-Alkylation

This protocol utilizes a non-polar solvent and Brønsted acid catalysis to bypass the thermodynamic preference for the lactam, forcing O-alkylation via an activated electrophile (e.g., 2H-azirine)[7].

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, suspend 5-bromo-2-pyridone (1.0 equiv) and the target 2H-azirine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen for its low dielectric constant, which prevents the stabilization of the highly polar lactam tautomer, shifting the equilibrium toward the lactim form.

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add Trifluoromethanesulfonic acid (TfOH, 10 mol%).

    • Self-Validation Checkpoint (IPC): The addition of the strong acid should result in the dissolution of the suspension into a homogenous solution, indicating the protonation and activation of the azirine ring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry the organic phase, and purify via flash chromatography.

  • Analytical Validation: Run a ¹³C NMR spectrum. The C2 carbon of the O-alkylated product will resonate in the aromatic region (~155–160 ppm). The absence of a far-downfield amide carbonyl signal (>165 ppm) confirms the lactim ether structure[7].

Conclusion

The thermodynamic stability of 5-bromo-2-pyridone is not a static property but a dynamic equilibrium exquisitely sensitive to its solvent environment. By understanding the energetic parameters—specifically the ~3 kJ/mol gas-phase preference for the lactim versus the ~9 kJ/mol liquid-phase preference for the lactam—chemists can rationally dictate reaction outcomes. Leveraging polar micellar systems guarantees high-fidelity N-alkylation, while non-polar, acid-catalyzed environments unlock access to challenging O-alkylated architectures.

References

  • [3] &[1] 2-Pyridone - Wikipedia. Source: Wikipedia. URL:[Link]

  • [4] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Source: PMC (NIH). URL:[Link]

  • [5] 2-Pyridone - Grokipedia. Source: Grokipedia. URL: [Link]

  • [2] Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Source: ACS Publications. URL:[Link]

  • [6] Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Source: Organic Letters (ACS). URL:[Link]

  • [7] Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Advantage of Palladium-Catalyzed Amination in Crafting 2-Pyridone Scaffolds for Drug Discovery

Introduction: The 2-Pyridone Core - A Privileged Scaffold in Medicinal Chemistry The 2-pyridone motif is a cornerstone in modern drug discovery, recognized for its versatile role as a "privileged scaffold".[1][2] This si...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Pyridone Core - A Privileged Scaffold in Medicinal Chemistry

The 2-pyridone motif is a cornerstone in modern drug discovery, recognized for its versatile role as a "privileged scaffold".[1][2] This six-membered nitrogen-containing heterocycle is a common feature in numerous natural products and FDA-approved pharmaceuticals.[3][4] Its significance stems from its ability to act as a bioisostere for amides and phenols, engage in hydrogen bonding as both a donor and acceptor, and impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] These attributes have led to the successful development of 2-pyridone-containing drugs across a wide range of therapeutic areas, including oncology, virology, and cardiovascular disease.[1][5][6] The targeted functionalization of the 2-pyridone ring is therefore a critical endeavor in the synthesis of novel therapeutic agents.[4][7]

This application note provides a detailed guide to the palladium-catalyzed amination of ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, a key intermediate for accessing a diverse library of C5-amino-2-pyridone derivatives. We will delve into the mechanistic underpinnings of this transformation, offer a robust experimental protocol, and discuss critical parameters and troubleshooting strategies to ensure successful implementation in a drug discovery setting.

The Power of Palladium: Why Buchwald-Hartwig Amination?

The introduction of an amino group at the C5 position of the 2-pyridone ring is a common strategy for modulating the biological activity of these scaffolds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a highly effective and versatile method for forging this crucial C-N bond.[8] This reaction offers several advantages over traditional methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.

However, the amination of halopyridines, particularly 2-halopyridines, presents a unique challenge. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and diminished reactivity.[9] The strategic selection of ligands is paramount to overcoming this hurdle. Bulky, electron-rich phosphine ligands are essential to sterically shield the palladium center, preventing coordination by the pyridine nitrogen and thereby maintaining catalytic activity.[9][10]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the palladium-catalyzed amination of ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate with a representative primary amine.

Materials and Reagents:
ReagentSupplierPurity
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetateCommercially Available>95%
Amine (e.g., Benzylamine)Commercially Available>98%
Palladium(II) Acetate (Pd(OAc)₂)Commercially AvailableCatalyst Grade
XPhosCommercially Available>98%
Sodium tert-butoxide (NaOt-Bu)Commercially Available>97%
Anhydrous TolueneSolvent Purification System<10 ppm H₂O
Reaction Setup and Execution:
  • Inert Atmosphere is Crucial: All manipulations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.[9] Organometallic reactions are highly sensitive to oxygen and moisture.[9]

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Premixing (Optional but Recommended): In a separate, dry vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv) in a small amount of anhydrous toluene. This pre-formation of the active catalyst can sometimes improve reproducibility.

  • Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the substrates and base. Then, add the catalyst solution (or the solid catalyst and ligand directly). The reaction mixture will typically turn a yellowish-brown color, indicating the formation of the active palladium species.[9]

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired aminated 2-pyridone derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Substrates & Base to Flask add_solvent 3. Add Anhydrous Toluene prep_reagents->add_solvent prep_catalyst 2. Prepare Catalyst Solution add_catalyst 4. Add Catalyst Solution prep_catalyst->add_catalyst add_solvent->add_catalyst heat_monitor 5. Heat (100-110 °C) & Monitor add_catalyst->heat_monitor cool_down 6. Cool to Room Temperature heat_monitor->cool_down dilute_filter 7. Dilute & Filter through Celite cool_down->dilute_filter concentrate 8. Concentrate Filtrate dilute_filter->concentrate purify 9. Purify by Chromatography concentrate->purify product Final Product purify->product

Figure 1: A generalized workflow for the palladium-catalyzed amination protocol.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing the reaction. The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[8] This is often the rate-limiting step of the reaction.[11]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base (e.g., sodium tert-butoxide) forms a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which regenerates the active Pd(0) catalyst and releases the aminated product.[8]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl AmineCoord + R₂NH - L PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)-NHR₂(L)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation + Base - Base-H⁺ PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Figure 2: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Considerations and Troubleshooting

Successful palladium-catalyzed amination requires careful attention to several experimental parameters.

ParameterImportanceTroubleshooting
Ligand Choice Critical for preventing catalyst poisoning by the pyridine nitrogen.[9]If low yield is observed, screen other bulky, electron-rich phosphine ligands such as RuPhos or t-BuXPhos.[9]
Base Selection The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions.Sodium tert-butoxide is a common and effective choice. Other bases like LHMDS or K₃PO₄ can be screened if necessary.[12]
Solvent Purity Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.[9]Use freshly dried and degassed solvents. Toluene and dioxane are generally good choices.[9]
Temperature Reactions typically require heating to proceed at a reasonable rate.[9]If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.[9]
Catalyst Decomposition Formation of a black precipitate ("palladium black") indicates catalyst decomposition and a failed reaction.[9]Ensure a strictly inert atmosphere and pure reagents. Consider using a pre-catalyst for more reliable generation of the active species.

Conclusion

The palladium-catalyzed amination of ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a powerful and reliable method for the synthesis of a diverse array of C5-amino-2-pyridone derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel compounds with significant potential in drug discovery. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals seeking to leverage this important transformation in their research endeavors.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction - Ingenta Connect. (2023).
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. (2022).
  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2023).
  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Bentham Science. (2023).
  • Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives. Journal of Medicinal Chemistry. (2009).
  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar.
  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. (2022).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. (2022).
  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)-H Activations. (2020).
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018).
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. (2022).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit. (2018).
  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.com.
  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)–H Activations. (2020).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC.
  • Insights into the Role of Transient Chiral Mediators and Pyridone Ligands in Asymmetric Pd-Catalyzed C–H Functionalization. The Journal of Organic Chemistry. (2020).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Brieflands. (2021).
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor.
  • Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. (1997).
  • 2-Pyridone-assisted palladium-catalyzed regioselective arylation of naphthamides. PMC. (2026).
  • Pyridine-Fused 2-Pyridones via Povarov and A3 Reactions: Rapid Generation of Highly Functionalized Tricyclic Heterocycles Capable of Amyloid Fibril Binding. The Journal of Organic Chemistry. (2019).
  • Palladium-catalyzed amination of aryl dibromides with secondary amines: synthetic and mechanistic aspects. OA Monitor Ireland.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. (2024).
  • (PDF) 2-Pyridone-assisted palladium-catalyzed regioselective arylation of naphthamides. (2026).
  • 2-Pyridone-assisted palladium-catalyzed regioselective arylation of naphthamides. RSC Publishing.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. Organic Letters. (2003).
  • Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. Organic Letters. (2003).

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Application

Application Note: Scale-Up Synthesis and Isolation of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: ) Executive Summary The synthesis of brominate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: )

Executive Summary

The synthesis of brominated 2-pyridone building blocks is a critical operation in the development of kinase inhibitors and novel heterocyclic therapeutics. The target compound, Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate , features a highly versatile bromo-pyridone core and an ester appendage, making it a prime candidate for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and functionalization.

The primary challenge in synthesizing this molecule lies in the ambident nucleophilicity of the 5-bromo-2-pyridone starting material. Due to lactam-lactim tautomerism, alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). This application note details a highly regioselective, scalable protocol designed to maximize N-alkylation while providing a robust, self-validating isolation workflow to purge O-alkylated byproducts.

Mechanistic Insights & Regioselectivity (The "Why")

2-Pyridones exist in equilibrium with their 2-hydroxypyridine tautomers. Upon deprotonation by a base, the resulting anion is a resonance hybrid with electron density shared between the nitrogen and oxygen atoms. Controlling the regioselectivity requires careful tuning of the electrophile, base, and solvent environment .

  • Electrophile Hardness: According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophilic center compared to the "harder" oxygen atom. Using a soft electrophile like ethyl bromoacetate favors N-alkylation.

  • Base Selection: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are optimal. They are strong enough to quantitatively deprotonate the pyridone but mild enough to prevent the hydrolysis of the ethyl ester product. Furthermore, the large K⁺ or Cs⁺ counterions dissociate readily in polar solvents, leaving a "naked" reactive nitrogen center .

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) stabilize the transition state for N-alkylation. Alternatively, recent green chemistry advancements demonstrate that micellar aqueous systems (e.g., Water + 2% Tween 20) can also drive exceptional N-alkylation by compartmentalizing the reagents in hydrophobic nanoreactors .

G SM 5-Bromo-2-pyridone (Ambident Nucleophile) Reagent Ethyl Bromoacetate + Base (K2CO3) SM->Reagent Deprotonation Intermediate Pyridone Enolate Resonance Hybrid Reagent->Intermediate Target N-Alkylation (Major) Ethyl 2-(5-bromo-2-oxo- 1,2-dihydropyridin-1-yl)acetate Intermediate->Target Soft Electrophile / Polar Aprotic Solvent Byproduct O-Alkylation (Minor) Ethyl 2-((5-bromopyridin- 2-yl)oxy)acetate Intermediate->Byproduct Hard Electrophile / Ag+ salts (Avoided)

Mechanistic pathway illustrating the regioselective N-alkylation of 5-bromo-2-pyridone.

Scale-Up Reaction Parameters

The following table summarizes the optimized stoichiometry for a 100-gram scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
5-Bromo-2-pyridone174.001.00100.0 gLimiting Reagent
Ethyl bromoacetate167.001.10105.6 g (70.1 mL)Alkylating Agent
Potassium carbonate (K₂CO₃)138.211.50119.1 gBase
N,N-Dimethylformamide (DMF)73.09N/A800 mLSolvent
Ethyl Acetate (EtOAc)88.11N/A2.5 LExtraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At critical junctions, specific observable metrics (temperature changes, TLC Rf values, phase separations) are provided to ensure the process is proceeding correctly.

Phase 1: Enolate Formation and Alkylation
  • Reactor Preparation: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing dropping funnel. Purge the system with inert Nitrogen (N₂) gas.

  • Charge Starting Materials: Add 5-bromo-2-pyridone (100.0 g, 0.575 mol) and anhydrous DMF (800 mL) to the reactor. Stir at 300 rpm until a clear solution is obtained.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (119.1 g, 0.862 mol) in three portions over 15 minutes.

    • Causality Note: Portion-wise addition prevents clumping and ensures maximum surface area for the heterogeneous deprotonation step. The mixture will turn slightly yellow/opaque.

  • Alkylating Agent Addition: Load ethyl bromoacetate (105.6 g, 0.632 mol) into the dropping funnel. Add dropwise over 45 minutes, maintaining the internal temperature between 20°C and 25°C using a water bath.

    • Self-Validation: The reaction is mildly exothermic. A temperature spike indicates the alkylation is actively occurring.

  • Reaction Maturation: Heat the mixture to 45°C and stir for 4 hours.

    • In-Process Control (IPC): Check reaction completion via TLC (Eluent: 50% EtOAc in Hexanes). The N-alkylated target compound (lactam) is highly polar and will run lower ( Rf​≈0.3 ) than the O-alkylated byproduct ( Rf​≈0.6 ).

Phase 2: Work-Up and DMF Removal
  • Quench: Cool the reactor to 10°C. Slowly pour the reaction mixture into 2.5 L of vigorously stirred ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with EtOAc (3 × 800 mL). Combine the organic layers.

  • LiCl Wash (Critical Step): Wash the combined organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 500 mL).

    • Causality Note: DMF is highly miscible with EtOAc. Standard water washes are insufficient to remove it. Aqueous LiCl dramatically increases the ionic strength of the water phase, breaking the DMF-EtOAc solvation complex and forcing DMF into the aqueous layer.

  • Drying: Wash the organic layer with saturated brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil/semi-solid.

Phase 3: Isolation and Purification
  • Crystallization: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (~150 mL) at 60°C. Slowly add Heptane (~450 mL) dropwise until the solution becomes cloudy.

  • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours.

    • Causality Note: The N-alkylated product possesses strong dipole-dipole interactions due to the lactam carbonyl, making it highly crystalline. The O-alkylated byproduct is more lipophilic and remains completely soluble in the Heptane-rich mother liquor.

  • Filtration: Filter the resulting white/off-white crystals under vacuum. Wash the filter cake with cold Heptane (100 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

G Quench Reaction Quench (Add Ice-Water) Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract Wash Organic Phase Wash (5% LiCl, Brine) Extract->Wash Retain Organic Dry Drying & Concentration (Na2SO4, Vacuum) Wash->Dry Removes DMF Cryst Crystallization (Hot EtOAc / Heptane) Dry->Cryst Crude Oil/Solid Pure Pure Target Compound (>98% HPLC Purity) Cryst->Pure Filtration (Rejects O-Isomer)

Downstream processing and isolation workflow for scale-up synthesis.

Analytical Validation

To confirm successful regioselective synthesis of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, utilize the following analytical markers:

  • ¹H NMR (CDCl₃, 400 MHz): The defining characteristic of N-alkylation is the chemical shift of the methylene protons ( -CH2​- ) attached to the ester. In the N-alkylated product, these protons appear as a sharp singlet around δ 4.50 - 4.60 ppm . If O-alkylation occurred, the methylene protons attached to the oxygen would be shifted further downfield, typically around δ 4.80 - 5.00 ppm .

  • HPLC: Ensure a gradient method (e.g., Water/Acetonitrile with 0.1% TFA) is used. The N-alkylated isomer will elute earlier (more polar) than the O-alkylated isomer on a standard C18 reverse-phase column.

  • Mass Spectrometry (ESI+): Expected [M+H]+ at m/z 260.0 and 262.0 (1:1 ratio, characteristic of the bromine isotope pattern) .

References

  • Xu, Z., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, American Chemical Society, 2015. URL:[Link]

  • Portilla, J., et al. "Regioselective synthesis of N-alkylated 2-pyridones." ResearchGate, 2023. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28834261, Ethyl 2-(5-bromo-2-oxo-1-pyridinyl)acetate (CAS 663195-13-9)." PubChem, 2026. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Purification techniques for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate without column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective, non-chromatographic methods for the purification of Ethyl 2-(5-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective, non-chromatographic methods for the purification of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I've synthesized Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate and need to purify it without using column chromatography. What are my primary options?

A1: For polar organic molecules like Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, the most effective non-chromatographic purification techniques are recrystallization and solvent washing (trituration) . The choice between these methods will depend on the nature and quantity of the impurities present in your crude product.

Q2: What are the likely impurities in my crude product?

A2: The synthesis of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the N-alkylation of 5-bromo-2-pyridone with ethyl bromoacetate. Therefore, the most probable impurities are the unreacted starting materials:

  • 5-bromo-2-pyridone: A polar, potentially crystalline solid.

  • Ethyl bromoacetate: A liquid at room temperature, which can be challenging to remove from a solid product.[1][2]

Additionally, side products from the reaction, such as O-alkylated isomers, may be present in smaller quantities.

Q3: How do I choose between recrystallization and solvent washing?

A3: The decision can be guided by a simple initial assessment of your crude product:

  • If your crude product is a solid and you suspect the presence of both soluble and insoluble impurities, recrystallization is the preferred method. It is a powerful technique for achieving high purity.

  • If your crude product is a solid that contains primarily liquid or highly soluble impurities (like residual ethyl bromoacetate), a simple solvent wash or trituration may be sufficient. This is a quicker, though potentially less thorough, method.

Below is a decision-making workflow to help you select the appropriate technique.

Purification_Decision_Tree start Crude Product Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is_solid Is the crude product a solid? start->is_solid oily_solid Is it an oily solid? is_solid->oily_solid Yes liquid Consider liquid-liquid extraction (if applicable to your reaction work-up) is_solid->liquid No recrystallization Recrystallization oily_solid->recrystallization No solvent_wash Solvent Washing / Trituration oily_solid->solvent_wash Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting and In-Depth Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of your target compound and its impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

Step-by-Step Protocol for Developing a Recrystallization Procedure:

  • Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water). Start with a small volume (0.5 mL).

    • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

    • Gently heat the tubes that show poor room temperature solubility. The compound should dissolve completely or almost completely upon heating.

    • Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent or solvent system.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

Troubleshooting Common Recrystallization Issues:

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The compound may have "oiled out".Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The solution is cooling too quickly.Allow the solution to cool more slowly. Insulating the flask can help.
Poor recovery of the product. The compound is too soluble in the chosen solvent at low temperatures.Try a different solvent or a mixed solvent system where the compound is less soluble when cold.
Not enough time was allowed for crystallization.Allow the solution to stand for a longer period, even overnight, at a low temperature.
Guide 2: Purification by Solvent Washing (Trituration)

Solvent washing, or trituration, is a simpler technique used to remove small amounts of soluble impurities from a solid product. It involves suspending the crude solid in a solvent in which the desired compound is insoluble, but the impurities are soluble.

Step-by-Step Protocol for Solvent Washing:

  • Solvent Selection:

    • Choose a solvent in which your target compound, Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, has very low solubility. Common choices for washing polar compounds include diethyl ether, hexane, or a mixture of ethyl acetate and hexane.

    • The impurities, such as residual ethyl bromoacetate, should be soluble in this solvent.

  • Washing Procedure:

    • Place the crude solid in a flask.

    • Add a small volume of the chosen cold solvent.

    • Stir or swirl the suspension for a few minutes to dissolve the impurities.

    • Collect the purified solid by vacuum filtration.

    • Wash the solid on the filter with another small portion of the cold solvent.

    • Dry the purified product under vacuum.

Troubleshooting Common Solvent Washing Issues:

Problem Possible Cause Solution
The product dissolves in the wash solvent. The chosen solvent is too polar.Use a less polar solvent or a mixture of solvents.
The impurities do not dissolve. The chosen solvent is not polar enough.Use a more polar solvent, but ensure the product remains insoluble.
The product remains an oil after washing. The impurities may be preventing crystallization.Attempt recrystallization from a suitable solvent.

Data Summary

Solvent Expected Solubility of Product Expected Solubility of Impurities (Starting Materials) Potential Use
Ethanol/Methanol Sparingly soluble cold, soluble hot5-bromo-2-pyridone: Soluble; Ethyl bromoacetate: MiscibleRecrystallization
Ethyl Acetate Moderately soluble5-bromo-2-pyridone: Sparingly soluble; Ethyl bromoacetate: MiscibleRecrystallization (possibly as a co-solvent)
Water Likely poorly soluble5-bromo-2-pyridone: Slightly soluble; Ethyl bromoacetate: InsolubleWashing to remove polar impurities
Hexane/Diethyl Ether Likely insoluble5-bromo-2-pyridone: Insoluble; Ethyl bromoacetate: SolubleSolvent Washing

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the non-chromatographic purification of a synthesized organic compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product Mixture initial_assessment Initial Assessment (Solid, Oil, etc.) synthesis->initial_assessment recrystallization Recrystallization initial_assessment->recrystallization Solid with solid impurities solvent_wash Solvent Washing initial_assessment->solvent_wash Oily solid or solid with liquid impurities analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis solvent_wash->analysis

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Heck Reactions for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

A Guide for Researchers and Process Development Chemists Welcome to our dedicated technical support guide for optimizing the Heck-Mizoroki cross-coupling reaction, with a specific focus on the synthesis involving Ethyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Process Development Chemists

Welcome to our dedicated technical support guide for optimizing the Heck-Mizoroki cross-coupling reaction, with a specific focus on the synthesis involving Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate. This resource, designed for drug discovery and development scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of palladium catalysis and achieve robust, high-yielding reactions.

As Senior Application Scientists, we understand that successful process development hinges on a deep understanding of reaction mechanisms and the interplay between various parameters. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Your Heck Reaction

This section addresses common questions regarding the Heck reaction, providing a foundational understanding of the key components and their roles.

Question 1: What is the fundamental role of the palladium catalyst, and how does its oxidation state change during the Heck catalytic cycle?

Answer: The palladium catalyst is the engine of the Heck reaction, facilitating the formation of a new carbon-carbon bond. It achieves this by cycling through two primary oxidation states: Pd(0) and Pd(II). The catalytic cycle, a well-established mechanism in cross-coupling chemistry, begins with the active Pd(0) species. This species undergoes oxidative addition with the aryl or vinyl halide (in your case, Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate), forming a Pd(II) complex. Following migratory insertion of the olefin and subsequent β-hydride elimination, the desired product is released, and the palladium is regenerated as Pd(0) through reductive elimination, ready to start another cycle. Understanding this cycle is critical for troubleshooting, as issues often arise from interruptions at specific stages, such as slow oxidative addition or catalyst decomposition.

Question 2: How does the choice of phosphine ligand impact the efficiency and selectivity of the Heck reaction?

Answer: The phosphine ligand is not a passive spectator; it is a critical modulator of the palladium catalyst's reactivity and stability. Ligands influence the catalyst's electronic properties and steric environment.

  • Electron-donating ligands (e.g., trialkylphosphines like P(t-Bu)3) increase the electron density on the palladium center. This generally accelerates the rate-limiting oxidative addition step but can slow down the final reductive elimination.

  • Bulky ligands (e.g., Buchwald-type biarylphosphines) promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active. The steric hindrance can also influence the regioselectivity of the olefin insertion.

For your substrate, the choice of ligand will be a balance between promoting oxidative addition at the C-Br bond of the pyridinone ring and ensuring the stability of the catalytic species throughout the reaction.

Question 3: What is the purpose of the base in a Heck reaction, and how do I select the appropriate one?

Answer: The base plays a crucial, non-negotiable role in the Heck reaction. Its primary function is to neutralize the hydrogen halide (HBr in this case) that is generated during the final steps of the catalytic cycle. This neutralization is essential for the regeneration of the active Pd(0) catalyst. Without a base, the reaction would stall as the palladium would be sequestered in an inactive state.

The choice of base is critical:

  • Inorganic bases like carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4) are commonly used and offer a good balance of reactivity and cost-effectiveness.

  • Organic bases , such as tertiary amines (e.g., triethylamine, diisopropylethylamine), are also frequently employed. However, they can sometimes act as ligands or lead to side reactions.

For your pyridinone substrate, an inorganic base is a good starting point to avoid potential coordination complexities with the nitrogen-containing heterocycle.

Part 2: Troubleshooting Guide - From Low Yield to Catalyst Death

This section provides a structured approach to diagnosing and solving common problems encountered during the Heck reaction of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate.

Issue 1: Low or No Conversion of the Starting Material

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate even after extended reaction times.

Potential Causes & Solutions:

  • Cause A: Inactive Catalyst (Oxidative Addition Failure)

    • Why it happens: The Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated by oxygen. The oxidative addition step itself could also be sluggish.

    • Troubleshooting Protocol:

      • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 30-60 minutes) and run the reaction under an inert atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.

      • Re-evaluate the Ligand: If using a less electron-rich ligand, consider switching to a more electron-donating one, such as a trialkylphosphine or a Buchwald-type biarylphosphine, to facilitate oxidative addition.

      • Increase Temperature: The oxidative addition step is often the rate-limiting step and can be accelerated by increasing the reaction temperature. Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal point.

  • Cause B: Ineffective Base

    • Why it happens: The chosen base may be too weak or may have poor solubility in the reaction solvent, preventing efficient neutralization of HBr and stalling catalyst turnover.

    • Troubleshooting Protocol:

      • Switch to a Stronger/More Soluble Base: If using a mild base like Na2CO3, consider switching to K2CO3, Cs2CO3, or K3PO4. The larger cation in cesium carbonate can increase its solubility and basicity in organic solvents.

      • Consider Solvent Effects: The choice of solvent can dramatically affect the efficacy of the base. In polar aprotic solvents like DMF or DMAc, the solubility and activity of inorganic bases are generally higher.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Symptom: A black precipitate (palladium black) forms during the reaction, often accompanied by a stall in conversion.

Potential Causes & Solutions:

  • Cause A: Unstable Catalytic Species

    • Why it happens: The monoligated Pd(0)L species, while highly active, can be unstable and prone to aggregation into inactive palladium black, especially at high temperatures or low ligand concentrations.

    • Troubleshooting Protocol:

      • Adjust the Palladium-to-Ligand Ratio: Increase the ligand loading. A common starting point is a Pd:Ligand ratio of 1:1 to 1:2. For bulky ligands, a higher ratio may be necessary to maintain a stable catalytic species.

      • Use a More Stabilizing Ligand: Bidentate (chelating) ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can form more stable complexes with palladium, reducing the likelihood of decomposition.

      • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If palladium black formation is observed, try running the reaction at a lower temperature for a longer period.

Issue 3: Formation of Side Products (e.g., Double Bond Isomerization)

Symptom: NMR or LC-MS analysis reveals the presence of isomeric products where the double bond has migrated along the alkene chain.

Potential Causes & Solutions:

  • Cause A: Reversible β-Hydride Elimination and Re-insertion

    • Why it happens: The β-hydride elimination step can be reversible. The resulting palladium-hydride species can re-add to the product alkene in a different orientation, leading to isomerization.

    • Troubleshooting Protocol:

      • Add a Hydride Scavenger: The addition of a silver salt (e.g., silver carbonate, Ag2CO3) can sometimes suppress isomerization by scavenging the palladium-hydride species.

      • Modify the Electronic Properties of the Catalyst: Using more electron-deficient phosphine ligands can sometimes favor the desired product-releasing pathway over isomerization.

      • Choose a Different Olefin Partner: If possible, using an olefin that is less prone to isomerization (e.g., a symmetrical olefin) can circumvent the problem.

Part 3: Data and Workflow Visualization

Table 1: Recommended Starting Conditions for Catalyst Optimization

ParameterRecommended RangeRationale
Palladium Source Pd(OAc)2, Pd2(dba)3Common, reliable Pd(0) and Pd(II) precursors.
Catalyst Loading 0.5 - 5 mol%Lower loading is cost-effective; higher loading may be needed for challenging substrates.
Ligand PPh3, P(o-tol)3, XPhosPPh3 is a standard starting point. P(o-tol)3 and XPhos offer increased steric bulk.
Pd:Ligand Ratio 1:1 to 1:4A higher ratio can stabilize the catalyst and prevent decomposition.
Base K2CO3, Cs2CO3, K3PO4Inorganic bases are generally robust and avoid coordination issues.
Base Equivalents 1.5 - 2.5 eq.An excess is required to drive the reaction to completion.
Solvent DMF, DMAc, DioxanePolar aprotic solvents are generally effective for Heck reactions.
Temperature 80 - 120 °CTemperature screening is crucial to balance reaction rate and catalyst stability.

Experimental Protocol: General Procedure for a Heck Reaction Screen

  • Reactor Setup: To a dry Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., PPh3, 4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (1.0 eq.), the alkene coupling partner (1.1 - 1.5 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, to a concentration of 0.1 M).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagram 1: The Heck Catalytic Cycle

Heck_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R-X pd2_complex R-Pd(II)L_n-X (Pd(II) Intermediate) ox_add->pd2_complex olefin_coord Olefin Coordination & Migratory Insertion pd2_complex->olefin_coord Alkene pd2_alkyl R'-Pd(II)L_n-X (Alkyl-Pd Intermediate) olefin_coord->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim Product (R-Alkene) pd_hydride H-Pd(II)L_n-X beta_elim->pd_hydride red_elim Reductive Elimination (Base Assisted) pd_hydride->red_elim Base red_elim->pd0 H-Base-X Troubleshooting_Workflow start Low Conversion Observed check_inert Check Inert Atmosphere & Reagent Purity start->check_inert temp_screen Increase Temperature (e.g., 80°C -> 120°C) check_inert->temp_screen No Improvement success Reaction Optimized check_inert->success Improved ligand_screen Screen Ligands (e.g., Bulky, Electron-Rich) temp_screen->ligand_screen No Improvement temp_screen->success Improved base_screen Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) ligand_screen->base_screen No Improvement ligand_screen->success Improved solvent_screen Change Solvent (e.g., DMF, DMAc, Dioxane) base_screen->solvent_screen No Improvement base_screen->success Improved solvent_screen->success Improved

Troubleshooting

Preventing unwanted ester hydrolysis during catalytic coupling of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Target Substrate: Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate Application Area: Late-stage functionalization, Suzuki-Miyaura coupling, Buchwald-Hartwig amination. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate Application Area: Late-stage functionalization, Suzuki-Miyaura coupling, Buchwald-Hartwig amination.

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing unwanted ester saponification when attempting to functionalize the 5-bromo position of ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate. Below, we dissect the mechanistic causes of this failure and provide field-proven, self-validating protocols to preserve your ester moiety.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the ethyl ester in my pyridone substrate hydrolyze so readily during standard cross-couplings? A: The vulnerability of this specific substrate is driven by two converging factors. First, standard cross-coupling conditions heavily rely on strong, nucleophilic bases such as sodium tert-butoxide (NaOtBu) or aqueous alkali carbonates (e.g., Na₂CO₃, NaOH)[1]. In polar protic solvents (like EtOH/H₂O) or wet DMF, these bases generate hydroxide or alkoxide ions that rapidly attack the unhindered carbonyl carbon of your ethyl acetate group (-CH₂COOEt), leading to irreversible saponification. Second, the 2-pyridone core is a Lewis basic heterocycle. It can competitively coordinate to the palladium or nickel catalyst, which often necessitates higher reaction temperatures to drive the catalytic cycle[2]. This elevated thermal energy kinetically accelerates the background hydrolysis pathway.

Q2: How do I select a base that promotes transmetalation or amine deprotonation but completely spares the ethyl ester? A: The fundamental solution is to decouple the base's mechanistic role in the catalytic cycle from its nucleophilicity. You must transition to strictly anhydrous conditions and utilize sterically hindered or exceptionally mild bases:

  • For Suzuki-Miyaura Couplings: The base's primary job is to activate the boron atom to facilitate transmetalation. Powdered potassium fluoride (KF) is a classic, highly effective choice; it provides fluoride to form the reactive fluoroborate complex while leaving base-labile esters completely unaffected[3]. For a modern, homogeneous approach, potassium trimethylsilanolate (TMSOK) is highly recommended. TMSOK acts as a soluble, oxyanionic base that promotes rapid transmetalation under completely anhydrous conditions, precluding both ester hydrolysis and protodeboronation[4][5]. Reactions using TMSOK can often reach completion in minutes at room temperature[6].

  • For Buchwald-Hartwig Aminations: You must avoid NaOtBu entirely. Instead, utilize lithium hexamethyldisilazide (LHMDS). Although LHMDS has a high pKa, its extreme steric bulk prevents it from acting as a nucleophile. It exhibits a pseudo-protecting group effect that successfully shields sensitive functional groups—including esters and unprotected imides—from hydrolysis[7]. Alternatively, weak bases like anhydrous Cs₂CO₃ or K₃PO₄ can be paired with highly active dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos) to drive the reaction efficiently[1][7].

Q3: Does the 2-pyridone ring dictate my choice of catalyst or ligand? A: Yes. Because the 2-pyridone ring is Lewis basic, it can bind to the metal center and create an overly stable, off-cycle resting state[8]. To prevent catalyst poisoning, you must use highly electron-rich, sterically bulky ligands that strongly favor the active monoligated metal species[1]. For palladium-catalyzed aminations, ligands like RuPhos or BrettPhos are critical[1][7]. For Suzuki couplings, utilizing a nonprecious metal catalyst like Ni with simple ligands (e.g., PPh₂Me) under mildly basic conditions (K₃PO₄) has also been proven to efficiently couple Lewis-basic heterocycles while perfectly tolerating ethyl esters[2][9].

Part 2: Quantitative Data Presentation

To aid in your reaction design, the following table summarizes the physicochemical properties of common cross-coupling bases and their compatibility with the ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate substrate.

Table 1: Base Selection Matrix for Ester-Tolerant Cross-Coupling

BaseConjugate Acid pKa (approx.)Relative NucleophilicityEster ToleranceRecommended Application
NaOH / KOH ~15.7Very HighPoorAvoid entirely
NaOtBu ~17.0HighPoorAvoid entirely
K₃PO₄ (Anhydrous) ~12.3LowHighSuzuki / Buchwald
TMSOK ~11.0Low (Sterically Hindered)ExcellentAnhydrous Suzuki
Cs₂CO₃ (Anhydrous) ~10.3ModerateModerate/HighBuchwald-Hartwig
KF (Powdered) ~3.2 (HF)Very LowExcellentSuzuki (Boronic Esters)
LHMDS ~26.0Low (Highly Hindered)ExcellentBuchwald-Hartwig

Part 3: Experimental Protocol

Self-Validating Anhydrous Suzuki-Miyaura Workflow

Mechanistic Rationale: This protocol utilizes TMSOK to establish a strictly anhydrous, homogeneous reaction environment. By eliminating water and utilizing a sterically hindered silanolate base, the nucleophilic saponification pathway is entirely shut down, ensuring 100% preservation of the ethyl ester[4][5].

Materials:

  • Electrophile: Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (1.0 equiv, 0.5 mmol)

  • Nucleophile: Arylboronic acid pinacol ester (Aryl-BPin) (1.1 equiv, 0.55 mmol)

  • Catalyst: RuPhos Pd G4 (5 mol%)

  • Base: Potassium trimethylsilanolate (TMSOK) (2.0 equiv, 1.0 mmol)

  • Solvent: Anhydrous, degassed Toluene (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: Transfer all solid reagents into a nitrogen-filled glovebox. Charge an oven-dried 10 mL reaction vial with the pyridone electrophile, the Aryl-BPin nucleophile, and the RuPhos Pd G4 catalyst.

  • Base Addition: Add the TMSOK directly to the solid mixture. Critical Note: TMSOK is highly hygroscopic. It must be handled inside the glovebox to maintain the strict anhydrous conditions required to protect your ethyl ester[4].

  • Solvent Introduction: Add the anhydrous, degassed toluene to the vial to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined septum cap.

  • Reaction Execution: Remove the sealed vial from the glovebox. Stir the homogeneous mixture at room temperature. Due to the high solubility and reactivity of TMSOK, monitor the reaction via LC-MS after 30 minutes; full conversion is typically achieved within 1 to 2 hours[6].

  • Quench & Isolation: Once complete, quench the reaction by opening the vial to air and filtering the crude mixture through a short pad of silica gel. Elute with ethyl acetate to remove the palladium residues and silanolate salts. Concentrate the filtrate in vacuo to yield the crude, ester-intact coupled product.

Part 4: Reaction Optimization Visualization

G Start Substrate: Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate Split Select Coupling Type Start->Split Suzuki Suzuki-Miyaura Coupling Split->Suzuki Buchwald Buchwald-Hartwig Amination Split->Buchwald Aq_Base Standard Aqueous Bases (e.g., Na2CO3, NaOH, NaOtBu) Suzuki->Aq_Base Anhydrous_S Anhydrous Bases (TMSOK or powdered KF) Suzuki->Anhydrous_S Buchwald->Aq_Base Anhydrous_B Hindered/Weak Bases (LHMDS, Cs2CO3, K3PO4) Buchwald->Anhydrous_B Hydrolysis Ester Saponification (Reaction Failed) Aq_Base->Hydrolysis Success Successful Coupling (Ethyl Ester Preserved) Anhydrous_S->Success Anhydrous_B->Success

Decision Matrix: Preventing Ester Saponification in Pyridone Cross-Couplings.

References

  • Source: nih.
  • Source: rsc.
  • Source: organic-chemistry.
  • Source: nih.
  • Title: I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate...
  • Source: nih.
  • Title: How to approach choosing reaction conditions for Suzuki?
  • Source: acs.
  • Source: wikipedia.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for robust, highly selective analytical methods has never been higher. Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for robust, highly selective analytical methods has never been higher. Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a prime example of an analytical challenge: its conjugated dihydropyridinone core, polarizable bromine atom, and ester moiety create a molecule prone to peak tailing and co-elution with closely related positional isomers (e.g., 3-bromo derivatives).

This guide provides an objective comparison between traditional C18 methodologies and an optimized Phenyl-Hexyl approach, followed by a comprehensive, self-validating HPLC method validation protocol aligned with the latest[1].

The Analytical Challenge & Causality of Column Selection

The Limitations of Traditional C18 Phases

Historically, analysts default to fully porous C18 columns for reverse-phase HPLC. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing halogenated aromatic systems like our target compound, C18 often fails to resolve positional isomers because the hydrophobic difference between a 3-bromo and a 5-bromo substituent is negligible. Furthermore, the lactam-like dihydropyridinone ring frequently interacts with residual surface silanols on older C18 columns, leading to severe peak tailing.

The Phenyl-Hexyl Advantage

To overcome this, we transition to a Phenyl-Hexyl stationary phase . The causality behind this choice lies in orthogonal selectivity:

  • π−π Stacking : The electron-rich phenyl ring of the stationary phase interacts directly with the delocalized π electrons of the pyridinone ring and the polarizable lone pairs of the bromine atom[2].

  • Shape Selectivity : The rigid aromatic stationary phase can distinguish between the spatial arrangements of positional isomers, offering baseline resolution where C18 fails[3].

  • Solvent Causality (The Methanol Effect) : To maximize this π−π interaction, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile possesses its own π electrons (C≡N) which actively compete with the stationary phase, suppressing the column's unique selectivity. Methanol lacks π electrons, allowing the analyte to fully interact with the phenyl bonded phase[4].

SelectivityMechanism Analyte Ethyl 2-(5-bromo-2-oxo- 1,2-dihydropyridin-1-yl)acetate (Electron-rich π system + Halogen) C18 Traditional C18 Phase (Aliphatic Chain) Analyte->C18 Standard Partitioning Phenyl Phenyl-Hexyl Phase (Aromatic Ring + Alkyl Spacer) Analyte->Phenyl Orthogonal Selectivity MechC18 Dispersive / Hydrophobic Interactions Only C18->MechC18 MechPhenyl π-π Stacking, Dipole Interactions & Shape Selectivity Phenyl->MechPhenyl ResultC18 Poor Isomer Resolution Peak Tailing MechC18->ResultC18 ResultPhenyl Baseline Resolution of Isomers Sharp, Symmetrical Peaks MechPhenyl->ResultPhenyl

Fig 1. Chromatographic selectivity mechanisms comparing standard C18 and Phenyl-Hexyl stationary phases.

Method Comparison: C18 vs. Phenyl-Hexyl

The following table summarizes the experimental performance of a traditional 5 µm C18 column versus an optimized 2.7 µm Core-Shell Phenyl-Hexyl column for the purity analysis of the target compound.

Performance MetricTraditional Method (Alternative A)Optimized Method (Alternative B)
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)
Mobile Phase Water / Acetonitrile (Gradient)0.1% Formic Acid in Water / Methanol (Gradient)
Run Time 25.0 minutes8.0 minutes
Resolution (3-bromo isomer) 1.2 (Incomplete Separation)3.8 (Baseline Separation)
Peak Asymmetry ( As​ ) 1.85 (Significant Tailing)1.05 (Highly Symmetrical)
Sensitivity (LOD) 0.50 µg/mL0.05 µg/mL

Conclusion: The Phenyl-Hexyl method not only reduces run time by 68% due to the high-efficiency core-shell particles but also achieves baseline resolution of critical isomeric impurities through π−π selectivity.

Step-by-Step Method Validation Protocol (ICH Q2(R2))

To ensure regulatory compliance, the optimized method must be validated according to the lifecycle and Quality-by-Design (QbD) principles outlined in the[5].

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 100% HPLC-grade Methanol

  • Gradient Program: 0–2 min (20% B), 2–6 min (20% 80% B), 6–8 min (80% B)

  • Flow Rate: 1.0 mL/min

  • Detection: Photo Diode Array (PDA) at 254 nm

  • Injection Volume: 5 µL

Validation Workflows
Step 1: Specificity & Forced Degradation
  • Protocol: Inject a blank (diluent), a standard solution (100 µg/mL), and forced degradation samples. Degrade the API using 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C), and UV light for 24 hours.

  • Self-Validating Mechanism: Utilize the PDA detector to perform a peak purity test[6]. The software calculates the purity angle versus the purity threshold across the peak. If Purity Angle < Purity Threshold, the system mathematically proves that no degradants are co-eluting with the main peak, self-validating the method's selectivity.

Step 2: Linearity & Range
  • Protocol: Prepare five concentration levels spanning 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate[7].

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the response at the 100% level.

Step 3: Limit of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Serially dilute the standard solution until the baseline noise can be accurately measured against the analyte peak[8].

  • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1. The LOQ must be experimentally verified by injecting six replicates to ensure precision (RSD ≤5.0% ).

Step 4: Accuracy (Recovery)
  • Protocol: Prepare spiked samples by adding known amounts of the API reference standard to a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare three independent samples per level (9 determinations total)[9].

  • Self-Validating Mechanism: By calculating the theoretical spiked amount against the actual recovered amount, this step internally controls for matrix interference and extraction losses. Recovery must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Protocol: For repeatability, inject six independent preparations of the 100 µg/mL standard on the same day. For intermediate precision, have a second analyst prepare and inject six new samples on a different day using a different HPLC system[10].

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas and retention times must be ≤2.0% .

Step 6: Robustness
  • Protocol: Introduce deliberate, small variations to the method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase pH ( ±0.2 units)[9].

  • Acceptance Criteria: System suitability parameters (Resolution ≥2.0 , Tailing factor ≤1.5 ) must remain unaffected, proving the method's reliability in routine QC environments.

ValidationWorkflow Start ICH Q2(R2) Validation Lifecycle Spec 1. Specificity Peak Purity (PDA) & Forced Degradation Start->Spec Lin 2. Linearity & Range 50-150% Target Conc. (R² ≥ 0.999) Spec->Lin LOD 3. LOD & LOQ S/N Ratio 3:1 (LOD) and 10:1 (LOQ) Lin->LOD Acc 4. Accuracy Spike Recovery at 80%, 100%, 120% LOD->Acc Prec 5. Precision Repeatability & Intermediate (RSD ≤ 2.0%) Acc->Prec Rob 6. Robustness Deliberate Method Variations (pH, Temp) Prec->Rob

Fig 2. Step-by-step HPLC method validation workflow aligned with ICH Q2(R2) regulatory guidelines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC Chromatography Online URL:[Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide Welch Materials URL:[Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies International Journal of Pharmaceutical Sciences URL:[Link]

Sources

Comparative

High-Resolution LC-MS/MS Fragmentation Profiling of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: A Comparative Guide for DMPK Applications

Executive Summary Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate ( C9​H10​BrNO3​ ) is a critical scaffold in the development of pharmacologically active pyridone derivatives. In Drug Metabolism and Pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate ( C9​H10​BrNO3​ ) is a critical scaffold in the development of pharmacologically active pyridone derivatives. In Drug Metabolism and Pharmacokinetics (DMPK), tracking a drug and its metabolites through complex biological matrices (e.g., plasma, urine) requires exceptional analytical specificity.

This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of this brominated scaffold against its chlorinated and unhalogenated alternatives. By examining its built-in isotopic signature and predictable gas-phase fragmentation pathways, we demonstrate how to leverage this molecule to create a self-validating analytical system that virtually eliminates false positives in target screening.

Structural Rationale & Isotopic Signature

Expertise & Experience: The Causality of Isotopic Filtering

The primary analytical advantage of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate lies in its bromine atom at the C5 position. Natural bromine consists of a nearly 50:50 mixture of two stable isotopes: 79 Br and 81 Br[1]. In positive electrospray ionization (+ESI), the intact protonated molecule [M+H]+ appears as a distinct doublet at m/z 260.0 and m/z 262.0 with a 1:1 intensity ratio.

Why is this critical for DMPK workflows? Biological matrices are rich in endogenous compounds that can cause isobaric interference. However, the probability of an endogenous molecule naturally possessing a perfect 1:1 doublet separated by exactly 1.998 Da is practically zero[2]. By utilizing Mass Defect Filtering (MDF) or simple isotopic pattern matching, researchers can instantly distinguish the drug and its brominated metabolites from background biological noise.

Comparative LC-MS/MS Performance

To benchmark its performance, we compare the brominated product against two common structural analogs: the chlorinated derivative and the unhalogenated derivative.

Data Presentation: Quantitative Comparison Table

CompoundFormulaExact Mass [M+H]+ Precursor (m/z)Isotopic RatioKey Product Ions (m/z)Optimal CE (eV)Matrix Interference Risk
Product (Brominated) C9​H10​BrNO3​ 258.98260.0 / 262.01:1 (100:98)214.0/216.0, 174.0/176.015 - 35Low (Distinct 1:1 doublet)
Alternative 1 (Chlorinated) C9​H10​ClNO3​ 215.03216.0 / 218.03:1 (100:33)170.0/172.0, 130.0/132.015 - 35Moderate (M+2 peak is weaker)
Alternative 2 (Unhalogenated) C9​H11​NO3​ 181.07182.1Monoisotopic136.1, 96.115 - 30High (Relies purely on exact mass)

Analysis: While the chlorinated analog provides a 3:1 isotopic signature ( 35 Cl/ 37 Cl), the weaker M+2 peak (33% relative abundance) can easily be lost in baseline noise at low pharmacokinetic concentrations[3]. The brominated product’s 1:1 ratio maintains a robust signal-to-noise (S/N) ratio for both isotopic peaks, significantly lowering the Limit of Detection (LOD) for isotopic filtering workflows.

Mechanistic Fragmentation Pathways

Trustworthiness: Understanding the Gas-Phase Chemistry

Under Collision-Induced Dissociation (CID), Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes three highly predictable, sequential fragmentation pathways. Because the bromine atom is tightly bound to the aromatic pyridone ring, it is retained during peripheral cleavages, meaning the 1:1 isotopic doublet is preserved in the product ions[4].

  • Pathway A (Low CE, 15-20 eV) - Ester Cleavage: The ethyl acetate moiety undergoes a neutral loss of ethanol (46 Da) via a rearrangement mechanism, yielding an acylium ion at m/z 214.0/216.0.

  • Pathway B (Medium CE, 25-30 eV) - N-Dealkylation: Cleavage of the N- CH2​ bond results in the loss of the entire acetate group (neutral loss of 86 Da), leaving the protonated 5-bromo-2-pyridone core at m/z 174.0/176.0.

  • Pathway C (High CE, >35 eV) - Ring Cleavage: The 2-pyridone core undergoes a classic lactam fragmentation, losing carbon monoxide (CO, -28 Da) to form a substituted pyrrole-like cation at m/z 146.0/148.0[5].

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility, the following protocol describes a self-validating Multiple Reaction Monitoring (MRM) method. It is "self-validating" because the detection of the target analyte requires the simultaneous presence of both the 79 Br and 81 Br transitions at a strict 1:1 ratio, virtually eliminating false positives.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (spiked with the analyte) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for injection.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection (Positive ESI)

  • Ion Source: Electrospray Ionization (+ESI). Capillary voltage: 3.5 kV.

  • Primary MRM Transition (Quantifier): m/z 260.0 → 174.0 (CE: 25 eV)

  • Secondary MRM Transition (Qualifier): m/z 262.0 → 176.0 (CE: 25 eV)

  • Validation Criteria: The peak area ratio of Quantifier/Qualifier must be 1.0 ± 0.15.

Mandatory Visualization

G Precursor Precursor Ion [M+H]+ m/z 260/262 (1:1) CID Collision-Induced Dissociation (CID) Positive ESI Precursor->CID PathA Pathway A: Ester Cleavage Loss of Ethanol (-46 Da) m/z 214/216 CID->PathA 15-20 eV PathB Pathway B: N-Dealkylation Loss of Acetate Group (-86 Da) m/z 174/176 CID->PathB 25-30 eV Validation Data Validation: Isotopic Pattern Matching (1:1 Ratio) PathA->Validation PathC Pathway C: Ring Cleavage Loss of CO (-28 Da) m/z 146/148 PathB->PathC >35 eV PathB->Validation PathC->Validation

LC-MS/MS Method Development and Fragmentation Logic Workflow.

References

  • Title: 5.2 Mass Spectrometry - Chemistry LibreTexts Source: LibreTexts URL: [Link]

  • Title: Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: Mass Spectrometry Source: Michigan State University (MSU) Chemistry URL: [Link]

  • Title: The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact Source: Journal of the Chemical Society B - RSC Publishing URL: [Link]

Sources

Validation

Spectroscopic Validation of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate using FT-IR: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of rigorous sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, a substituted pyridinone derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] This guide provides an in-depth, experience-driven approach to the spectroscopic validation of this target molecule using Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful and non-destructive analytical technique.[1] We will explore the expected vibrational modes of the molecule, compare them with related structures, and present a clear, actionable protocol for its characterization.

The Critical Role of FT-IR in Structural Elucidation

FT-IR spectroscopy is an indispensable tool for the characterization of novel pyridine derivatives.[1] Its utility lies in its ability to provide a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For a newly synthesized compound like Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, FT-IR serves several critical purposes:

  • Synthesis Confirmation: Verifying the presence of key functional groups and the overall molecular backbone, confirming the success of the synthetic route.[1]

  • Structural Elucidation: Providing strong evidence for the specific arrangement of atoms and the presence of substituents on the pyridinone ring.[1]

  • Purity Assessment: Detecting the presence of starting materials or by-products by identifying their characteristic spectral signatures.[1]

Deconstructing the Molecular Vibrations: A Theoretical FT-IR Spectrum

The structure of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum. By analyzing these groups, we can predict the approximate wavenumbers of their vibrational modes.

Key Functional Groups and Their Expected Vibrational Frequencies:

  • Ester Group (C=O and C-O): The ester functionality is a prominent feature. We anticipate a strong, sharp absorption band for the carbonyl (C=O) stretch. For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹.[2] The C-O stretching vibrations of the ester will likely produce two or more bands in the 1300-1000 cm⁻¹ region.[2]

  • Pyridinone Ring: The substituted pyridinone ring will exhibit several characteristic vibrations. The cyclic amide (lactam) C=O stretch is expected to appear in the region of 1680-1640 cm⁻¹. The C=C and C=N stretching vibrations within the ring will likely produce bands in the 1600-1450 cm⁻¹ range.

  • Alkyl C-H Bonds: The ethyl and methylene groups will show C-H stretching vibrations typically just below 3000 cm⁻¹.

  • Aromatic C-H Bonds: The C-H bonds on the pyridinone ring will have stretching vibrations slightly above 3000 cm⁻¹.

  • C-Br Bond: The carbon-bromine bond will have a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Comparative Spectral Analysis: Distinguishing Features

To truly validate the structure, comparing its FT-IR spectrum with those of related compounds is crucial.

Comparison with Ethyl Acetate:

The most obvious comparison is with ethyl acetate. While both molecules share the ethyl ester group, the target molecule's spectrum will be significantly more complex due to the substituted pyridinone ring. The key differentiators will be:

  • The presence of the lactam C=O stretch in our target molecule, in addition to the ester C=O stretch.

  • The appearance of C=C and C=N ring stretching bands in the 1600-1450 cm⁻¹ region for the target molecule.

  • The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ for the target molecule.

The FT-IR spectrum of ethyl acetate shows a characteristic C=O stretch around 1740 cm⁻¹ and C-O stretches between 1300-1000 cm⁻¹.[2][3][4]

Comparison with 2-Pyridone:

Comparing with the parent 2-pyridone structure allows for the identification of vibrations associated with the ethyl acetate substituent and the bromine atom. The FT-IR spectrum of 2-pyridone is characterized by a broad N-H stretching band (which will be absent in our N-substituted target molecule) and a prominent C=O stretching band. The substitution on the nitrogen atom in our target molecule will shift the vibrational frequencies of the ring.

Experimental Protocol for FT-IR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality FT-IR spectrum of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate.

Instrumentation and Sample Preparation:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is highly recommended for solid samples as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

  • Sample: A small amount (typically a few milligrams) of the purified solid Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate.

Step-by-Step Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Spectrum Acquisition:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform a baseline correction and, if necessary, an ATR correction using the instrument's software.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted vibrational frequencies and with the spectra of related compounds.

Data Presentation: Predicted vs. Comparative FT-IR Data

The following table summarizes the expected key vibrational frequencies for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate and compares them with the known values for ethyl acetate.

Vibrational ModeExpected Wavenumber (cm⁻¹) for Target MoleculeReported Wavenumber (cm⁻¹) for Ethyl Acetate[2][3]
Aromatic C-H Stretch~3100 - 3000-
Alkyl C-H Stretch~2980 - 2850~2980 - 2870
Ester C=O Stretch~1745 - 1730~1740
Lactam C=O Stretch~1680 - 1640-
C=C and C=N Ring Stretch~1600 - 1450-
C-O Ester Stretch~1300 - 1000~1240 and ~1050
C-Br Stretch< 800-

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of the target compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_ftir FT-IR Analysis cluster_validation Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification Sample_Prep Sample Preparation (ATR) Purification->Sample_Prep Acquire_Spectrum Acquire FT-IR Spectrum Sample_Prep->Acquire_Spectrum Data_Processing Data Processing & Peak Labeling Acquire_Spectrum->Data_Processing Compare_Predicted Compare with Predicted Spectrum Data_Processing->Compare_Predicted Compare_Analogs Compare with Spectra of Analogs Data_Processing->Compare_Analogs Structural_Confirmation Structural Confirmation Compare_Predicted->Structural_Confirmation Compare_Analogs->Structural_Confirmation

Caption: Workflow for the FT-IR Spectroscopic Validation of a Novel Compound.

Alternative and Complementary Validation Techniques

While FT-IR is a powerful tool, a comprehensive validation strategy often involves complementary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each proton and carbon atom, offering a more definitive structural elucidation.

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule.

FT-IR spectroscopy serves as an excellent first-pass technique for its speed, simplicity, and the wealth of structural information it provides. When used in conjunction with these other methods, a complete and unambiguous structural assignment can be achieved.

Conclusion

The spectroscopic validation of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate using FT-IR is a critical step in its characterization. By understanding the expected vibrational modes and comparing them with related structures, researchers can confidently confirm the synthesis and purity of this novel compound. The protocol outlined in this guide provides a robust framework for obtaining high-quality spectral data, ensuring the scientific integrity of subsequent research and development activities.

References

  • Baiz Group. FTIR Spectra. Retrieved from [Link]

  • Database of ATR-FT-IR spectra of various materials. Ethyl acetate. Retrieved from [Link]

  • Nolin, B., & Jones, R. N. (1954). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry, 32(8), 723-733.
  • Chen, Y., et al. (2020). Characterization of Ethyl Acetate and Trichloromethane Extracts from Phoebe zhennan Wood Residues and Application on the Preparation of UV Shielding Films. Molecules, 25(5), 1145.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Abdel-Shafy, H. I. (1980). A study of the vibrational spectra of some monosubstituted pyridines. (Electronic Thesis and Dissertation). New Jersey Institute of Technology.
  • BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Transactions of the Faraday Society, 59, 12-26.
  • Chou, C.-C., et al. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. The Journal of Physical Chemistry A, 125(21), 4695–4706.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d) [Diagram]. Retrieved from [Link]

  • Defense Technical Information Center. (1994). Vibrational Overtone Spectroscopy of Pyridine and Related Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples [Diagram]. Retrieved from [Link]

  • ResearchGate. (2003). A new insight into the vibrational analysis of pyridine. Retrieved from [Link]

  • Shaaban, K. S., et al. (2015). Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate.
  • ResearchGate. (2025). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate. Retrieved from [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate. Journal of Pharmaceutical Chemistry, 9.
  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
  • Oriental Journal of Chemistry. (n.d.). Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. Retrieved from [Link]

Sources

Comparative

Establishing Reference Standards for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate Impurity Profiling: A Comparative Guide

Introduction Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS 663195-13-9) is a highly functionalized halogenated pyridinone derivative utilized as an advanced intermediate in the synthesis of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS 663195-13-9) is a highly functionalized halogenated pyridinone derivative utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Because impurities in advanced intermediates can carry over into the final API, rigorous impurity profiling is mandated by global regulatory frameworks. According to the , any impurity in a new drug substance exceeding the reporting threshold (typically 0.05%) must be identified and qualified[2]. Furthermore, defines the framework for controlling organic impurities, including process-related intermediates and degradation products[3]. Establishing reliable reference standards for these impurities is the cornerstone of developing a self-validating analytical control strategy.

Part 1: Comparative Analysis of Reference Standard Sourcing

When establishing reference standards for impurities—such as the des-bromo degradant or over-brominated by-products of Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate—laboratories must choose between synthesizing primary standards in-house or procuring commercial secondary standards.

Causality in Sourcing: In-house synthesis provides absolute control over the synthetic route, allowing researchers to intentionally force degradation (e.g., UV-induced debromination) to generate specific impurities. This is critical because commercial standards may lack the specific structural variants unique to a proprietary synthetic route. However, in-house synthesis requires extensive structural elucidation ( 1 H-NMR, 13 C-NMR, HRMS, IR) to achieve primary standard status. Commercial standards offer immediate traceability but rely entirely on the vendor's certification.

Table 1: In-House Primary vs. Commercial Secondary Standards

ParameterIn-House Synthesized (Primary Standard)Commercial Pharmacopeial (Secondary Standard)
Purity Confidence Absolute (Determined via mass balance & absolute quantitative NMR)Relative (Dependent on vendor's Certificate of Analysis)
Structural Specificity High (Tailored to proprietary process-related impurities)Moderate (Limited to common, known degradants)
Lead Time 4–8 weeks (Synthesis, isolation, and full characterization)1–2 weeks (Procurement and shipping)
Cost High initial investment (R&D and analytical resources)Moderate (Per-vial cost, recurring)
Regulatory Fit Ideal for novel synthetic routes and unknown unknownsIdeal for generic APIs and established compendial methods

Part 2: Analytical Methodologies for Impurity Profiling

Comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Causality in Analytical Selection: The structural presence of a bromine atom at the 5-position of the pyridinone ring provides a distinct analytical advantage. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in an approximate 1:1 ratio. When using LC-HRMS, any process-related impurity retaining the bromine atom will exhibit a characteristic "twin peak" mass spectral signature separated by 2 Da. This endogenous mass tag allows analysts to instantly differentiate between structurally related brominated impurities and debrominated degradants—a causality that UV detection alone cannot establish.

Table 2: HPLC-UV vs. LC-HRMS Performance Comparison

Analytical ParameterHPLC-UV (Routine QC)LC-HRMS (Structural Elucidation)
Primary Function Routine quantitation and release testingIdentification and qualification of unknown impurities
Sensitivity (LOD) ~0.01% (100 ppm)<0.001% (<10 ppm)
Specificity Low (Relies on retention time and UV spectra)High (Exact mass and isotopic pattern recognition)
Isotope Tracking Not possibleExcellent (1:1 ratio for 79 Br/ 81 Br)
Throughput HighModerate (Requires complex data analysis)

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Routine Quantitation (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism. The run is only considered valid if the SST criteria are met.

  • Column Selection: Equip the system with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).

    • Causality: The fluorinated stationary phase provides enhanced dipole-dipole and pi-pi interactions with the halogenated pyridinone ring, offering superior selectivity over standard C18 columns.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Test (SST): Inject a resolution mixture containing Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate and its des-bromo impurity standard.

    • Validation Criterion: The resolution ( Rs​ ) between the API peak and the des-bromo impurity must be > 2.0. If Rs​≤2.0 , the column must be regenerated or replaced before proceeding.

  • Sample Analysis: Inject the test sample at a concentration of 1.0 mg/mL. Quantify impurities against the established reference standard using the area normalization method at 254 nm.

Protocol 2: LC-HRMS Structural Elucidation
  • Sample Preparation: Dissolve the batch sample in LC-MS grade Methanol/Water (50:50) to a final concentration of 10 µg/mL.

  • MS Parameters: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode. Set the mass range to m/z 100–1000.

  • Data Acquisition & Isotopic Analysis:

    • Acquire the full scan data.

    • Causality Check: Filter the data for the exact mass of the target compound ( [M+H]+ ). Inspect the isotopic envelope for the signature 1:1 ratio of the M and M+2 peaks (indicating the presence of one bromine atom).

    • Identify any peaks lacking this M/M+2 signature as potential debrominated degradants, triggering the need for a specific reference standard synthesis.

Part 4: Impurity Profiling Workflow Visualization

ImpurityWorkflow Start Batch Analysis of Ethyl 2-(5-bromo-2-oxo- 1,2-dihydropyridin-1-yl)acetate Analyze HPLC-UV & LC-HRMS Impurity Profiling Start->Analyze Isotope Check 79Br/81Br Isotopic Signature (1:1) Analyze->Isotope Detect Impurity Level > ICH Q3A Threshold? Isotope->Detect Ignore Monitor via Routine QC (No Qualification) Detect->Ignore No Identify Structural Elucidation (Identify Des-bromo or Over-brominated species) Detect->Identify Yes SynthesizeStd Establish Reference Standard (Primary or Secondary) Identify->SynthesizeStd Qualify Toxicological Qualification & Method Validation SynthesizeStd->Qualify

Caption: Workflow for the identification and qualification of brominated impurities based on ICH Q3A.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Official Website. [Link]

  • United States Pharmacopeia (USP). "USP <1086> Impurities in Drug Substances and Drug Products." USP-NF.[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate proper disposal procedures

Proper Disposal Procedures for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: A Definitive Safety Guide In modern drug discovery and synthetic chemistry, heterocyclic building blocks like Ethyl 2-(5-bromo-2-oxo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal Procedures for Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: A Definitive Safety Guide

In modern drug discovery and synthetic chemistry, heterocyclic building blocks like Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 663195-13-9) are indispensable. However, the very structural features that make this compound synthetically valuable—specifically the presence of a covalently bound bromine atom—dictate a rigorous, highly specific end-of-life disposal protocol.

As a Senior Application Scientist, I have seen laboratories face severe regulatory fines and safety incidents due to the improper segregation of halogenated compounds. This guide provides the operational causality and self-validating protocols required to handle and dispose of this brominated pyridone derivative safely, ensuring your lab maintains a flawless safety culture and regulatory compliance.

Chemical Profiling & The Halogenated Imperative

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is classified as an acute toxin and an irritant (Hazard Codes: H315, H319, H335) . While these hazards require standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood), the bromine atom is the critical factor dictating its disposal route.

The Causality of Segregation: When organic waste is incinerated, non-halogenated solvents (like ethanol or hexane) burn cleanly into carbon dioxide and water. However, halogenated compounds (containing F, Cl, Br, or I) behave differently. During combustion, the bromine in this pyridone derivative forms highly corrosive hydrobromic acid (HBr) gas and poses a severe risk of generating toxic brominated dioxins and furans.

To prevent environmental contamination, the mandates that halogenated waste be destroyed in specialized high-temperature rotary kilns equipped with caustic scrubbers. Commingling even a small amount of this brominated compound with your non-halogenated waste stream instantly converts the entire container into "Halogenated Waste," drastically increasing your institutional disposal costs.

Quantitative Comparison: Halogenated vs. Non-Halogenated Waste Processing

Understanding the downstream processing of your waste reinforces the importance of at-the-bench segregation.

ParameterHalogenated Organic Waste (e.g., Brominated Pyridones)Non-Halogenated Organic Waste (e.g., Ethanol, Hexane)
Incineration Energy Requirement ~4,000 Btu/lb~1,000 Btu/lb
Destruction Technology High-temp rotary kiln with caustic scrubbingStandard liquid injection incineration
Primary Toxic Byproduct Risk Hydrobromic acid (HBr), Brominated Dioxins/FuransCarbon Monoxide (CO), Carbon Dioxide (CO₂)
Disposal Cost Multiplier 3x to 5x higherBaseline (1x)
Regulatory Constraint Strict EPA RCRA tracking for halogen contentStandard RCRA tracking

Standard Operating Procedure (SOP): End-to-End Disposal Workflow

Every protocol in your lab must be a self-validating system. Follow this step-by-step methodology to ensure foolproof disposal, as aligned with standard .

Step 1: Compatibility Verification & Segregation

  • Action: Verify that your target waste carboy is explicitly designated for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with incompatible materials (like strong bases, azides, or reactive metals) can trigger exothermic reactions or pressurize the container.

  • Validation: Before pouring, visually check the waste log attached to the carboy. If non-halogenated solvents or aqueous acids are listed, do not add your waste. Procure a new, dedicated container.

Step 2: Primary Containment

  • Action: Use a high-density polyethylene (HDPE) or glass container with a PTFE-lined cap. Fill the container to no more than 80% capacity.

  • Causality: Halogenated organics can degrade certain low-quality plastics over time. Leaving 20% headspace allows for safe vapor expansion due to ambient laboratory temperature fluctuations.

Step 3: Labeling and Documentation

  • Action: Attach a standardized Hazardous Waste tag immediately upon adding the first drop of waste. Explicitly write "Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate" (no abbreviations or chemical formulas).

  • Causality: Unidentified waste triggers costly "unknown chemical" profiling by EHS and poses severe risks to waste handlers.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in a secondary containment tray within a certified fume hood or designated SAA cabinet. Keep the container tightly closed unless actively adding waste .

  • Causality: Secondary containment traps catastrophic leaks if the primary carboy fails. Keeping the cap closed prevents the continuous release of toxic, irritating vapors into the lab environment.

Step 5: EHS Pickup Initiation

  • Action: Submit a waste removal request to your institutional EHS department before the container reaches 90% capacity or 180 days from the first accumulation date.

  • Causality: Storing hazardous waste beyond 180 days violates federal Resource Conservation and Recovery Act (RCRA) regulations, exposing the institution to severe penalties.

Spill Response & Decontamination Protocol

Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is typically a solid at room temperature but is frequently handled in solution (e.g., dissolved in DCM or DMF). Your cleanup approach must adapt to its physical state:

  • Solid/Powder Spill: Do not dry sweep. Sweeping aerosolizes the irritant powder, creating an inhalation hazard. Instead, use a damp absorbent pad to control dusting, wipe up the material, and place all contaminated pads into a solid hazardous waste container.

  • Liquid Spill (in solvent): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels if the solvent is flammable. Scoop the absorbed mixture into a compatible chemical waste container, seal it, and label it as halogenated hazardous waste.

Waste Segregation Decision Logic

WasteSegregation Start Waste Generation: Ethyl 2-(5-bromo-2-oxo- 1,2-dihydropyridin-1-yl)acetate CheckHalogen Does the molecule contain F, Cl, Br, or I? Start->CheckHalogen YesHalogen YES (Contains Bromine) CheckHalogen->YesHalogen Br present NoHalogen NO CheckHalogen->NoHalogen HalogenatedStream Halogenated Organic Waste Stream YesHalogen->HalogenatedStream NonHalogenatedStream Non-Halogenated Organic Waste NoHalogen->NonHalogenatedStream Incineration High-Temp Rotary Kiln Incineration with Caustic Scrubbing HalogenatedStream->Incineration EHS Pickup

Decision tree for organic waste segregation based on halogen content.

References

  • Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate SDS Data. NextSDS Chemical Substance Information. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Waste Procedures. University of Nevada, Reno Environmental Health & Safety. Available at:[Link]

  • EMS-WP-001 Laboratory Environmental Management Procedures. University of Central Florida Environmental Health and Safety. Available at:[Link]

Handling

Comprehensive Safety &amp; Operational Guide: Handling Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

As researchers and drug development professionals pushing the boundaries of synthetic chemistry, we frequently rely on halogenated heterocyclic scaffolds like Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate . Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals pushing the boundaries of synthetic chemistry, we frequently rely on halogenated heterocyclic scaffolds like Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate . However, the very reactivity that makes this compound synthetically valuable—its electrophilic centers and leaving groups—also dictates a rigorous, causality-driven approach to laboratory safety.

This guide synthesizes operational methodologies, mechanistic hazard assessments, and environmental logistics to provide a self-validating framework for handling this compound safely and efficiently.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why a chemical is hazardous. Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 663195-13-9) contains a bromine atom on a pyridone ring, which increases the electrophilicity of the system[1]. In biological tissues (such as the cornea or epidermis), nucleophilic attack by cellular proteins can lead to covalent modification, manifesting as acute irritation[1]. Furthermore, as a fine powder, it poses a distinct respiratory hazard.

Table 1: Quantitative Data & Hazard Classification

Property / ClassificationDetail
Chemical Name Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
CAS Number 663195-13-9
Physical State Solid / Powder
GHS Hazard Codes H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Personal Protective Equipment (PPE) Selection Matrix

PPE is your last line of defense. Selection must be dictated by the physical state of the chemical and the carrier solvents used during synthesis, in accordance with the2[2].

Table 2: Causality-Driven PPE Matrix

PPE CategorySpecificationMechanistic Rationale
Hand Protection (Dry) Double Nitrile Gloves (≥4 mil)Provides a sufficient barrier against dry, static-prone powders. Double-gloving ensures a sterile inner layer if the outer layer is contaminated[2].
Hand Protection (Solvent) Butyl Rubber or Laminate (e.g., Silver Shield)Critical: If dissolving the compound in DCM or DMF, standard nitrile offers poor resistance. The solvent acts as a carrier, rapidly permeating nitrile and pulling the hazardous solute directly through the skin[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses with side shields are insufficient. Goggles form a facial seal, preventing fine airborne dust or solvent splashes from contacting the ocular mucosa[4].
Body Protection Flame-Resistant (FR) Lab CoatA coat with knit cuffs prevents powder from migrating up the forearms. FR material is required if the compound is used alongside flammable solvents[5].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood or during a spill, to prevent inhalation of H335-classified particulates[2].
Operational Handling & Experimental Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are met.

Step-by-Step Methodology: Safe Weighing & Transfer

  • Pre-Operation Validation: Verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers)[2].

  • PPE Donning & Inspection: Inspect gloves for pinhole leaks by trapping air and squeezing. Don the FR lab coat, double nitrile gloves, and chemical splash goggles[5].

  • Static Mitigation: Because halogenated organic powders are often static-prone, use an anti-static weigh boat and a grounded metal spatula to prevent aerosolization during transfer.

  • Transfer & Solubilization: Transfer the solid directly into the reaction vessel within the hood. If adding a solvent (e.g., Dichloromethane), do so slowly to avoid exothermic splashing or rapid vapor expansion[3].

  • Doffing & Hygiene: Remove the outer gloves before touching hood sashes, balance keypads, or doorknobs to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after doffing the inner gloves[2].

Handling_Workflow A 1. Hazard Assessment & Fume Hood Check B 2. Don PPE (Double Nitrile, Goggles) A->B C 3. Weighing & Transfer (Inside Fume Hood) B->C D 4. Reaction Setup (Closed System) C->D E 5. Decontamination (70% IPA / Water) D->E F 6. Waste Segregation (Halogenated Organic) E->F

Fig 1. Operational workflow for the safe handling of halogenated pyridone derivatives.

Spill Response & Decontamination Plan

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and surface contamination, as outlined by the6[6].

Step-by-Step Methodology: Solid Spill Cleanup

  • Assessment: Determine the scale of the spill. For minor spills (<50g) inside a hood, proceed with local cleanup. For major spills outside a hood, evacuate the lab and contact Environmental Health and Safety (EHS)[7].

  • Containment (No Dry Sweeping): Never dry-sweep the powder, as this will aerosolize the H335 irritant. Instead, cover the spill with paper towels lightly dampened with water or 70% isopropanol to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a disposable plastic scraper and place it into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a mild detergent solution, followed by a secondary water rinse. Dispose of all cleanup materials (towels, scrapers, outer gloves) as hazardous waste[7].

Spill_Response Start Spill Detected Assess Assess Volume & State (Solid/Liquid) Start->Assess Minor Minor Spill (<50g/mL) Assess->Minor Major Major Spill (>50g/mL) Assess->Major DonPPE Upgrade PPE (N95/P100, Heavy Gloves) Minor->DonPPE Evac Evacuate & Call EHS Major->Evac Contain Contain & Absorb (Damp Towel / Sorbent) DonPPE->Contain Dispose Halogenated Waste Bin Contain->Dispose

Fig 2. Logical decision tree for chemical spill response and containment.

Waste Disposal & Environmental Logistics

Under 8[8], this material and any contaminated byproducts must be managed strictly as hazardous waste.

Step-by-Step Methodology: Waste Management

  • Segregation: Due to the presence of the bromine atom, classify all related waste as Halogenated Organic Waste . Do not mix this with non-halogenated waste streams, as doing so complicates commercial incineration processes and violates EPA segregation protocols[9].

  • Labeling: Affix a GHS-compliant hazardous waste label immediately upon generation. The label must detail the exact chemical name (no abbreviations or formulas) and explicitly check the hazard characteristics (Toxic, Irritant)[10].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Ensure the container remains tightly closed at all times unless actively adding waste[11].

References
  • ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate — Chemical Substance Information (NextSDS). Available at:[Link][1]

  • Laboratory Safety Guidance (Occupational Safety and Health Administration). Available at:[Link][2]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (National Research Council / The National Academies Press). Available at: [Link][6]

  • Learn the Basics of Hazardous Waste (Environmental Protection Agency). Available at: [Link][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Reactant of Route 2
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Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
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